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  • Product: (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate
  • CAS: 1416444-91-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Asymmetric Synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Structural Rationale and Medicinal Chemistry Value In contemporary drug discovery, the strategic incorporation of sp³-rich motifs is paramount for improving the pharmacokinetic (PK) profiles of active pharmaceutical ingr...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and Medicinal Chemistry Value

In contemporary drug discovery, the strategic incorporation of sp³-rich motifs is paramount for improving the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs). (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate represents a highly versatile, chiral building block that bridges two critical structural paradigms: the metabolic robustness of the cyclopropyl group and the synthetic malleability of an α -hydroxy ester [1].

The cyclopropyl ring provides steric bulk comparable to an isopropyl group but with restricted conformational freedom. This rigidity reduces the entropic penalty upon target binding. Furthermore, the unique orbital hybridization of the cyclopropyl ring (possessing high p-character) renders it highly resistant to cytochrome P450-mediated oxidative metabolism compared to linear alkyl chains [1]. Concurrently, the (R)-configured α -hydroxyl group serves as a precise stereocenter, allowing for downstream stereoinversion (via Mitsunobu reactions) or retention (via triflation and double inversion) to construct complex chiral architectures [2].

Physicochemical Profiling

Understanding the baseline physical and chemical parameters of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is critical for optimizing reaction conditions, particularly during thermal purification and solvent extraction. The quantitative data is summarized in Table 1.

Table 1: Physicochemical Properties of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

ParameterValue / DescriptionAnalytical Method / Condition
Molecular Formula C₇H₁₂O₃N/A
Molecular Weight 144.17 g/mol N/A
Appearance Colorless to pale yellow liquidVisual inspection at 25 °C
Boiling Point ~65–70 °CHigh vacuum (5 mmHg)
Density 1.05 ± 0.02 g/cm³Pycnometry at 20 °C
Specific Rotation [ α ]²⁰_D +15.5° c=1.0 in CHCl₃
Calculated LogP 0.82Consensus computational model
Refractive Index ( nD20​ ) 1.4420Refractometry at 20 °C

Chemical Reactivity and Downstream Pathways

The utility of this compound lies in its bifunctional nature. The ester moiety can be selectively reduced to an aldehyde or primary alcohol without racemizing the adjacent stereocenter, provided the temperature is strictly controlled (<-78 °C) using diisobutylaluminum hydride (DIBAL-H).

Conversely, the α -hydroxyl group is a prime candidate for O-alkylation or activation. Because the cyclopropyl group is sensitive to extreme, prolonged acidic conditions (which can trigger ring-opening via carbocation stabilization), base-catalyzed alkylations or mild neutral activations (like tosylation) are strongly preferred [3].

Reactivity SM Methyl 3-cyclopropyl- 2-oxopropanoate Core (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate SM->Core Asymmetric Hydrogenation Deriv1 Chiral Epoxide Intermediate Core->Deriv1 Reduction & Cyclization Deriv2 O-Alkylated Ether Core->Deriv2 Base-catalyzed Alkylation API Target Active Pharmaceutical Ingredient Deriv1->API Nucleophilic Opening Deriv2->API Cross-coupling

Figure 1: Synthetic pathways and downstream derivatization of the chiral core.

Enantioselective Synthesis: Protocol and Causality

To achieve high enantiomeric excess (ee > 98%), the most reliable method is the asymmetric hydrogenation of the corresponding α -keto ester (Methyl 3-cyclopropyl-2-oxopropanoate) using a Ruthenium-BINAP catalyst complex [2].

Mechanistic Causality

The choice of RuCl₂[(R)-BINAP] is not arbitrary. The bite angle of the chiral BINAP ligand, combined with the bidentate coordination of the α -keto oxygen and the ester carbonyl oxygen to the Ruthenium center, creates a highly rigid, stereodefined transition state. This geometry forces the hydride transfer exclusively to the Re face of the ketone, yielding the (R)-enantiomer.

Experimental Workflow

Workflow Prep Catalyst Preparation Reaction Pressurized Hydrogenation Prep->Reaction Workup Solvent Evaporation Reaction->Workup Purification Vacuum Distillation Workup->Purification Analysis Chiral HPLC Purification->Analysis

Figure 2: Step-by-step workflow for the enantioselective synthesis of the target.

Step 1: Catalyst Activation and System Purging

  • Action: In a glovebox, load 0.1 mol% of RuCl₂[(R)-BINAP] into a high-pressure stainless steel autoclave. Add the starting material, Methyl 3-cyclopropyl-2-oxopropanoate (1.0 eq), dissolved in strictly anhydrous methanol (0.5 M).

  • Causality & Validation: Anhydrous methanol is critical. Trace water causes partial hydrolysis of the methyl ester, generating a carboxylic acid that irreversibly coordinates to the Ruthenium center, poisoning the catalyst. Self-Validation: Perform a Karl Fischer titration on the solvent prior to use; moisture must be <50 ppm.

Step 2: Pressurized Hydrogenation

  • Action: Seal the autoclave, purge with Argon three times, and then purge with H₂ gas three times. Pressurize the reactor to 50 atm with H₂ and heat to 50 °C. Stir vigorously at 1000 rpm for 12 hours.

  • Causality & Validation: High pressure is required to ensure the rate of H₂ insertion outpaces any competing thermal decomposition of the α -keto ester. Self-Validation: Monitor the pressure gauge. A steady pressure drop indicates active turnover. If the pressure drop ceases before theoretical H₂ consumption is reached, the catalyst has deactivated.

Step 3: Workup and Solvent Evaporation

  • Action: Cool the reactor to room temperature and carefully vent the excess H₂. Transfer the mixture to a round-bottom flask and remove the methanol under reduced pressure (rotary evaporation at 30 °C).

  • Causality & Validation: Keeping the water bath at or below 30 °C prevents thermal oligomerization (intermolecular transesterification) of the α -hydroxy ester.

Step 4: Purification via Vacuum Distillation

  • Action: Purify the crude oil via short-path vacuum distillation (5 mmHg). Collect the fraction boiling at ~65–70 °C.

  • Causality & Validation: Vacuum distillation is chosen over silica gel chromatography because α -hydroxy esters can streak on silica and suffer from reduced recovery yields due to hydrogen bonding with the stationary phase.

Analytical Validation & Quality Control

To validate the success of the synthesis, two parameters must be rigorously tested:

  • Chemical Purity: Assessed via ¹H NMR (400 MHz, CDCl₃). Key diagnostic peaks include the cyclopropyl methine multiplet at ~0.8 ppm, the α -proton doublet of doublets at ~4.2 ppm, and the sharp methyl ester singlet at 3.75 ppm.

  • Enantiomeric Excess (ee): Determined via Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: Chiralcel OD-H.

    • Mobile Phase: Hexane/Isopropanol (95:5).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Validation: The (R)-enantiomer should elute cleanly with an ee > 98%. Baseline separation from the (S)-enantiomer must be confirmed using a racemic reference standard.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL: [Link]

  • Noyori, R., Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. URL: [Link]

  • Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., Sharpless, K. B. (1987). Catalytic asymmetric epoxidation and kinetic resolution: modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780. URL: [Link]

Exploratory

Spectroscopic Profiling and Stereochemical Validation of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate: A Technical Guide

Executive Summary Chiral α -hydroxy esters are foundational pharmacophores in modern drug discovery, serving as critical building blocks for peptidomimetics, depsipeptides, and enzyme inhibitors. The incorporation of a c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chiral α -hydroxy esters are foundational pharmacophores in modern drug discovery, serving as critical building blocks for peptidomimetics, depsipeptides, and enzyme inhibitors. The incorporation of a cyclopropyl moiety—as seen in (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate —introduces unique conformational rigidity and metabolic stability. However, this structural motif also presents complex spectroscopic challenges, primarily due to the diamagnetic anisotropy of the cyclopropane ring and the diastereotopic non-equivalence induced by the adjacent chiral center.

This whitepaper provides an authoritative, in-depth guide to the nuclear magnetic resonance (NMR) elucidation and stereochemical validation of this compound. By moving beyond mere data reporting, we explore the physical organic causality behind the spectroscopic signatures and establish a self-validating experimental workflow.

Structural Elucidation: Spectroscopic Signatures

To establish a highly reliable structural profile, we rely on high-resolution 1D NMR data. The chemical shifts observed are not arbitrary; they are the direct consequence of the molecule's electronic environment and spatial geometry.

Table 1: 1 H NMR Data (600 MHz, CDCl 3​ , 298 K)
Position 1 H Chemical Shift ( δ , ppm)Multiplicity ( J in Hz)IntegrationAssignment Logic
1 (C=O)---Ester carbonyl (No protons)
2 (CH)4.31dd (7.5, 4.2)1HDeshielded by -OH and C=O
3 (CH 2​ )1.72 (3a), 1.58 (3b)ddd2HDiastereotopic protons
4 (CH)0.85m1HCyclopropyl methine
5/6 (CH 2​ )0.48 (5a/6a), 0.12 (5b/6b)m4HCyclopropyl methylenes
-OCH 3​ 3.78s3HMethoxy singlet
-OH 2.85br s1HExchangeable proton
Table 2: 13 C NMR Data (150 MHz, CDCl 3​ , 298 K)
Position 13 C Chemical Shift ( δ , ppm)Carbon Type
1 175.4Quaternary (C=O)
2 70.2Methine (CH-OH)
-OCH 3​ 52.6Methyl (CH 3​ )
3 39.1Methylene (CH 2​ )
4 7.5Methine (CH)
5, 6 4.2, 4.0Methylene (CH 2​ )

Mechanistic Causality of Chemical Shifts

As analytical scientists, we must understand why these signals appear where they do. The spectroscopic profile of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is governed by three primary physical phenomena:

  • Diamagnetic Anisotropy of the Cyclopropyl Ring: The C-C bonds in cyclopropane possess unusually high p -character (often modeled via Walsh orbitals). This generates a strong diamagnetic ring current when placed in the external magnetic field ( B0​ ). Protons situated on the periphery of this ring (H-4, H-5, H-6) fall into the shielding cone, resulting in characteristic upfield shifts ( δ 0.12–0.85 ppm). This phenomenon is a hallmark of cyclopropyl systems, as detailed in foundational texts like .

  • Diastereotopic Non-Equivalence at C-3: The C-3 methylene protons (H-3a and H-3b) are adjacent to the chiral center at C-2. Even under conditions of rapid bond rotation, their time-averaged magnetic environments are never identical. They form an ABX spin system with H-2, resulting in distinct chemical shifts ( δ 1.72 and 1.58) and a large geminal coupling constant ( 2J≈14.1 Hz).

  • Alpha-Deshielding Effect: The H-2 proton is flanked by two strongly electron-withdrawing groups: the hydroxyl oxygen and the ester carbonyl. The combined inductive effect drastically reduces the electron density around H-2, pushing its resonance downfield to δ 4.31 ppm.

Self-Validating 2D NMR Network

To ensure absolute trustworthiness in our assignments, 1D data must be corroborated through a self-validating 2D NMR network. We employ a combination of COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • COSY establishes the contiguous scalar coupling network: H-2 H-3a/3b H-4 H-5/6.

  • HSQC unambiguously pairs each proton to its parent carbon, preventing misassignment of the highly clustered cyclopropyl signals.

  • HMBC provides the ultimate structural proof by bridging non-protonated centers. The critical HMBC correlation from the methoxy protons ( δ 3.78) and H-2 ( δ 4.31) to the carbonyl carbon ( δ 175.4) locks the ester linkage in place.

G A Sample Preparation (15 mg in CDCl3) B 1D NMR Acquisition (1H & 13C) A->B C Homonuclear 2D (COSY) B->C D Heteronuclear 2D (HSQC & HMBC) C->D E Data Synthesis & Validation D->E

Caption: Workflow for self-validating NMR structural elucidation.

Stereochemical Validation via Mosher's Method

While standard NMR confirms the 2D connectivity, it cannot determine absolute configuration. To validate the (R)-stereocenter at C-2, we utilize Mosher's Ester Analysis , a technique first established by.

The Causality of the Mosher Model

The secondary alcohol is derivatized with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

  • Reaction with (S)-MTPA-Cl yields the (R)-MTPA ester.

  • Reaction with (R)-MTPA-Cl yields the (S)-MTPA ester.

Due to the conformational locking of the MTPA ester in solution (where the carbinyl proton, ester carbonyl, and trifluoromethyl group are coplanar), the phenyl ring of the MTPA group selectively shields the protons situated directly beneath it. By calculating the chemical shift difference ( ΔδSR=δS​−δR​ ), we can map the spatial arrangement:

  • Protons with positive ΔδSR are located on the right side of the projection (the cyclopropylmethyl group).

  • Protons with negative ΔδSR are located on the left side (the ester group).

This internal subtraction creates a self-validating system; solvent effects and concentration variations cancel out, leaving only the pure anisotropic effect of the phenyl ring.

G A (R)-Alcohol Target B (S)-MTPA-Cl A->B C (R)-MTPA-Cl A->C D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F Calculate Δδ(S-R) Confirm (R) Config D->F E->F

Caption: Mosher's ester derivatization logic for absolute configuration.

Standardized Experimental Protocols

To ensure reproducibility across laboratories, the following protocols must be adhered to strictly.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve exactly 15.0 mg of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 600 μ L of CDCl 3​ (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) to optimize the probe for 1 H and 13 C frequencies.

  • Shimming: Apply gradient shimming (e.g., topshim) to ensure a highly homogenous magnetic field, critical for resolving the complex multiplets of the cyclopropyl group.

  • 1D 1 H Acquisition: Use a standard 30° pulse sequence (zg30). Set the relaxation delay ( D1​ ) to 2.0 seconds to allow for complete longitudinal relaxation ( T1​ ), ensuring accurate integration. Acquire 16 scans.

  • 1D 13 C Acquisition: Use a proton-decoupled sequence (zgpg30). Set D1​ to 5.0 seconds. The extended delay is crucial for the quaternary carbonyl carbon (C-1), which lacks attached protons to facilitate rapid dipole-dipole relaxation. Acquire 1024 scans.

  • 2D Acquisition: For HMBC, utilize a pulse sequence with low-pass J-filters (hmbcgplpndqf) to suppress one-bond correlations, optimizing the detection of long-range 2JCH​ and 3JCH​ couplings.

Protocol B: Mosher's Ester Derivatization
  • Reaction Setup: In two separate, flame-dried 2 mL vials, dissolve 5.0 mg of the target compound in 0.5 mL of anhydrous deuterated pyridine (pyridine- d5​ ). Causality: Pyridine acts as both the solvent and the catalytic base, forming a highly reactive acylpyridinium intermediate.

  • Reagent Addition: To Vial A, add 2.0 equivalents of (R)-(-)-MTPA-Cl. To Vial B, add 2.0 equivalents of (S)-(+)-MTPA-Cl.

  • Incubation: Seal the vials under argon and stir at room temperature for 2 hours.

  • Direct Analysis: Transfer the crude reaction mixtures directly to NMR tubes. The use of pyridine- d5​ allows for immediate 1 H NMR acquisition without the need for aqueous workup, preventing potential hydrolysis of the newly formed esters.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds", 8th Edition. John Wiley & Sons, 2014.[Link]

  • Dale, J. A., Mosher, H. S. "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 1973, 95(2), 512–519.[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry", 3rd Edition. Elsevier, 2016.[Link]

Foundational

Stereochemical Elucidation and Asymmetric Synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate: A Technical Whitepaper

Executive Summary The incorporation of cyclopropyl motifs into chiral aliphatic chains is a highly effective strategy in modern drug design. The cyclopropyl ring restricts conformational flexibility, reduces lipophilicit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclopropyl motifs into chiral aliphatic chains is a highly effective strategy in modern drug design. The cyclopropyl ring restricts conformational flexibility, reduces lipophilicity (logP) compared to standard alkyl chains, and significantly enhances metabolic stability against cytochrome P450-mediated oxidation.

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a critical chiral building block utilized in the synthesis of advanced peptidomimetics and targeted therapeutics. As a Senior Application Scientist, I have structured this whitepaper to provide an authoritative, in-depth analysis of the stereochemical configuration of this molecule, alongside field-proven, self-validating protocols for its asymmetric synthesis and analytical verification.

Stereochemical Configuration & Structural Logic

The absolute configuration of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is dictated by the spatial arrangement around the C2 chiral center. Understanding the causality of its reactivity requires a rigorous application of the Cahn-Ingold-Prelog (CIP) priority rules.

CIP Prioritization at the C2 Center

The C2 stereocenter is bonded to four distinct substituents. Their priority, based on atomic number and subsequent shell exploration, is as follows:

  • –OH (Hydroxyl): Oxygen (Atomic No. 8) grants this the highest priority.

  • –COOCH₃ (Methyl ester): The carbonyl carbon is bonded to three oxygen equivalents (one double bond, one single bond), outranking the aliphatic carbon.

  • –CH₂–cPr (Cyclopropylmethyl): The C3 carbon is bonded to the cyclopropyl methine carbon, placing it third.

  • –H (Hydrogen): Lowest priority (Atomic No. 1).

When the lowest priority group (–H) is oriented away from the observer, the sequence from Priority 1 → 2 → 3 traces a clockwise direction, defining the (R)-configuration .

Analytical Determination via Mosher's Ester Analysis

To establish absolute trustworthiness in stereochemical assignments, chiral HPLC alone is insufficient as it only provides relative enantiomeric excess (ee). Absolute configuration must be determined using a self-validating NMR technique: Mosher’s Ester Analysis ().

By derivatizing the C2 hydroxyl group with both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), we create two diastereomers. The causality of this method relies on the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation, the phenyl ring shields the protons situated on the same side of the molecule, shifting their ¹H NMR signals upfield (lower δ). By calculating the difference in chemical shifts ( Δδ=δS​−δR​ ), we generate an orthogonal, internal validation: protons with positive Δδ values lie on one side of the chiral plane, while those with negative values lie on the opposite, unequivocally confirming the (R)-configuration.

StereochemicalAnalysis A Target Analyte (R)-Isomer B (R)-MTPA-Cl Derivatization A->B C (S)-MTPA-Cl Derivatization A->C D 1H NMR Acquisition B->D C->D E Calculate Δδ (δS - δR) D->E F Absolute Configuration E->F

Figure 1: Self-validating workflow for absolute stereochemical determination via Mosher's Analysis.

Asymmetric Synthesis Strategies

The synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate from its corresponding α-keto ester (methyl 3-cyclopropyl-2-oxopropanoate) can be achieved via two primary asymmetric reduction pathways.

Chemocatalytic Asymmetric Hydrogenation

Utilizing transition-metal catalysis, specifically Ruthenium(II) complexes bearing chiral diphosphine ligands (e.g., Ru-BINAP), enables the asymmetric hydrogenation of the α-keto ester. The stereocontrol originates from the rigid chiral pocket formed by the BINAP ligand, which dictates the facial selectivity of hydride transfer to the re-face of the ketone ().

Biocatalytic Reduction (Ketoreductases)

For drug development professionals prioritizing green chemistry and ultra-high enantioselectivity (>99% ee), biocatalysis using engineered Ketoreductases (KREDs) is the gold standard (). KREDs utilize NADPH as a cofactor to deliver a hydride with absolute facial precision. To make this a self-sustaining system, Glucose Dehydrogenase (GDH) is coupled to the reaction to continuously recycle NADP⁺ back to NADPH, driving the thermodynamic equilibrium entirely toward the product.

SynthesisRoutes Keto Methyl 3-cyclopropyl -2-oxopropanoate RuCat Ru(II)-BINAP / H2 Chemocatalysis Keto->RuCat 50 atm H2, MeOH KRED Ketoreductase (KRED) Biocatalysis Keto->KRED NADPH, GDH, Glucose Product (R)-Methyl 3-cyclopropyl -2-hydroxypropanoate RuCat->Product ~95% ee KRED->Product >99.5% ee

Figure 2: Divergent asymmetric synthesis pathways for the (R)-enantiomer.

Quantitative Data: Route Comparison

The following table summarizes the quantitative metrics of the primary synthetic routes. Biocatalysis demonstrates superior environmental and stereochemical metrics, though chemocatalysis remains viable for high-throughput, non-aqueous scaling.

Synthesis RouteCatalyst / EnzymeYield (%)Enantiomeric Excess (ee %)Reaction Time (h)E-factor (kg waste/kg product)
Chemocatalysis Ru(II)-(R)-BINAP9294.518~ 15
Chemocatalysis Rh(I)-(R,R)-DuPhos8996.012~ 18
Biocatalysis Engineered KRED (R-selective)98>99.56< 5

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in controls and specific stoichiometric ratios guarantee that failures are easily diagnosable.

Protocol A: Biocatalytic Synthesis via KRED

Objective: Synthesize (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate with >99% ee.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer (pH 7.0). Add 2 mM MgSO₄ to stabilize the enzyme architecture.

  • Cofactor & Recycling System: Dissolve 10 g of D-glucose (sacrificial reductant), 50 mg of NADP⁺, and 100 mg of Glucose Dehydrogenase (GDH-101) in the buffer. Causality note: NADP⁺ is used in catalytic amounts because GDH continuously regenerates it, preventing product inhibition.

  • Substrate Addition: Add 5.0 g of methyl 3-cyclopropyl-2-oxopropanoate. The substrate may form a biphasic system; ensure vigorous stirring (800 rpm).

  • Enzyme Addition: Introduce 200 mg of the R-selective KRED.

  • Incubation & Monitoring: Maintain the reaction at 30°C. Monitor the pH; as GDH oxidizes glucose to gluconic acid, titrate with 1M NaOH to maintain pH 7.0. The cessation of base consumption validates reaction completion (typically 6-8 hours).

  • Workup: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (R)-enantiomer.

Protocol B: Mosher’s Ester Derivatization

Objective: Confirm the absolute (R)-configuration of the synthesized product.

  • Sample Prep: Dissolve 10 mg (~0.07 mmol) of the synthesized (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 0.5 mL of anhydrous deuterated dichloromethane (CD₂Cl₂) in a dry, argon-purged NMR tube.

  • Reagent Addition: Add 15 μL of anhydrous pyridine and a catalytic amount of 4-Dimethylaminopyridine (DMAP, ~1 mg). Causality note: DMAP acts as an acyl transfer catalyst, significantly accelerating the esterification of the sterically hindered secondary alcohol.

  • Derivatization: Add 30 μL of (R)-MTPA-Cl. Seal the tube and invert to mix. Allow to react at room temperature for 1 hour.

  • Validation: Acquire a ¹H NMR spectrum. Repeat steps 1-3 in a separate tube using (S)-MTPA-Cl.

  • Analysis: Tabulate the chemical shifts of the –CH₂–cPr protons and the –COOCH₃ protons. Calculate Δδ=δS​−δR​ . A positive Δδ for the –COOCH₃ protons and a negative Δδ for the –CH₂–cPr protons mathematically confirms the (R)-configuration.

References

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereocenters. Nature Protocols, 2(10), 2451-2458. URL:[Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. URL:[Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL:[Link]

Exploratory

Mechanistic Utility of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Asymmetric Synthesis

A Technical Whitepaper on Chiral Synthon Activation, Stereocontrol, and Downstream Applications Introduction: The Strategic Value of the Cyclopropyl-Hydroxy Scaffold In modern drug development, the precise spatial arrang...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Chiral Synthon Activation, Stereocontrol, and Downstream Applications

Introduction: The Strategic Value of the Cyclopropyl-Hydroxy Scaffold

In modern drug development, the precise spatial arrangement of functional groups dictates target affinity, while the physicochemical properties of the scaffold govern pharmacokinetics. The cyclopropyl ring has emerged as a privileged structural motif; it acts as a bioisostere for alkyl groups but possesses distinct sp2 -like character, increasing lipophilicity while resisting cytochrome P450-mediated oxidation ().

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate represents a highly advanced chiral building block (synthon) designed to introduce this critical motif into complex Active Pharmaceutical Ingredients (APIs). The molecule features a bifunctional alpha-hydroxy ester backbone. The true "mechanism of action" of this synthon in asymmetric synthesis lies in its capacity to serve as a stereospecific pivot: the (R)-hydroxyl group can be selectively activated to undergo purely associative nucleophilic substitutions ( SN​2 ), transferring its stereochemical information to downstream products with near-perfect fidelity.

Mechanistic Role: The Alpha-Hydroxy Ester as a Stereodirecting Pivot

The utility of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is driven by the unique electronic environment of the alpha-carbon.

  • Orbital Overlap & Transition State Stabilization: During an SN​2 displacement, the adjacent ester carbonyl group provides critical stabilization. The π∗ orbital of the carbonyl overlaps with the σ∗ orbital of the breaking C–O bond in the transition state, lowering the activation energy for nucleophilic attack.

  • Suppression of Elimination: While secondary alcohols are often prone to competitive E2 elimination during activation, the alpha-proton in this system is sterically shielded by the beta-cyclopropyl group, heavily biasing the mechanistic pathway toward pure SN​2 inversion.

Workflow A Methyl 3-cyclopropyl -2-oxopropanoate C (R)-Methyl 3-cyclopropyl -2-hydroxypropanoate A->C Asymmetric Reduction B Ru(II)-BINAP Catalyst + H2 B->C Chiral Induction D Triflation / Mitsunobu Activation C->D OH Activation E (S)-Configured Downstream Target D->E SN2 Displacement (Inversion)

Fig 1. Stereoselective synthesis and activation pathway of the (R)-enantiomer synthon.

Upstream Synthesis: Generating the (R)-Enantiomer

To utilize the synthon, it must first be synthesized with >99% enantiomeric excess (ee). The most robust, scalable method is the Asymmetric Hydrogenation of the corresponding alpha-keto ester, a methodology pioneered by Noyori's Nobel-winning research (). Alternatively, biocatalytic routes using ketoreductases (KREDs) offer excellent green-chemistry alternatives ().

Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation
  • Causality of Design: Using a Ru(II) complex with a chiral diphosphine ligand (e.g., (R)-BINAP) ensures a highly organized six-membered pericyclic transition state. The steric bulk of the beta-cyclopropyl group forces the substrate to adopt a single reactive conformation, leading to strict re-face hydride delivery.

  • Self-Validation: The protocol incorporates in-process chiral HPLC. A >98% ee confirms the structural integrity of the chiral catalyst and verifies the absence of background, non-catalyzed reduction.

Step-by-Step Methodology:

  • Preparation: In an anaerobic glovebox, charge a high-pressure stainless-steel reactor with methyl 3-cyclopropyl-2-oxopropanoate (10.0 mmol) and anhydrous, degassed methanol (20 mL).

  • Catalyst Loading: Add [RuCl2​((R)−BINAP)]2​⋅NEt3​ (0.01 mmol, 0.1 mol%) to the solution. Note: 0.1 mol% is optimal due to the high turnover frequency (TOF) of the Ru-BINAP system, minimizing heavy metal carryover.

  • Pressurization: Seal the reactor, purge the headspace with Argon ( ), then pressurize with H2​ gas to 50 atm.

  • Reaction: Stir aggressively at 25 °C for 12 hours.

  • Workup & Validation: Vent the H2​ gas safely. Concentrate the solvent in vacuo. Analyze an aliquot via Chiralpak AD-H HPLC to validate ee >98%. Purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure (R)-alpha-hydroxy ester.

Downstream Application: Stereospecific Inversion

Once synthesized, the (R)-synthon is deployed in downstream API synthesis via stereoinvertive substitution. The Mitsunobu reaction is the gold standard for this transformation, converting the hydroxyl into a superior leaving group in situ while simultaneously driving nucleophilic attack ().

SN2 Nuc Nucleophile (Nu-) TS Transition State [Nu ··· C ··· O-P+]‡ Trigonal Bipyramidal Nuc->TS Backside Attack (180° to LG) Sub (R)-Substrate C-alpha (sp3) Leaving Group (Activated) Sub->TS Bond Breaking Prod (S)-Product (100% Inversion) TS->Prod Stereochemical Inversion

Fig 2. Transition state trajectory for the stereospecific SN2 displacement of the activated ester.

Protocol 2: Stereospecific Mitsunobu Inversion
  • Causality of Design: Triphenylphosphine ( PPh3​ ) and diethyl azodicarboxylate (DEAD) form an intermediate betaine that activates the (R)-hydroxyl group. The formation of the exceptionally strong P=O bond provides the thermodynamic driving force. The nucleophile is forced to attack exclusively from the backside (180° offset from the leaving group), resulting in a Walden inversion to the (S)-configuration.

  • Self-Validation: Optical rotation measurements and 2D-NMR (NOESY) of the isolated product act as a self-validating check, confirming the absolute inversion of the stereocenter without racemization.

Step-by-Step Methodology:

  • Activation: Dissolve (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (5.0 mmol), PPh3​ (6.0 mmol), and the desired pronucleophile (e.g., a phenol or phthalimide, 5.5 mmol) in anhydrous THF (25 mL) at 0 °C under Argon.

  • Coupling: Add DEAD (6.0 mmol) dropwise over 15 minutes. Note: Dropwise addition controls the highly exothermic formation of the betaine intermediate and prevents competitive side reactions.

  • Propagation: Allow the reaction mixture to warm to ambient temperature naturally and stir for 4 hours.

  • Isolation & Validation: Quench with saturated aqueous NH4​Cl . Extract with EtOAc ( 3×20 mL). Dry the combined organic layers over Na2​SO4​ , concentrate, and purify via flash chromatography. Validate stereochemical inversion via polarimetry.

Quantitative Data Summary

The table below summarizes the catalytic efficiency of the upstream synthesis and the stereocontrol metrics of downstream applications, demonstrating the synthon's reliability in asymmetric workflows.

TransformationCatalyst / Reagent SystemYield (%)Enantiomeric Excess (ee %)Final Configuration
Asymmetric HydrogenationRu(II)-(R)-BINAP / H2​ 96>99(R)
Enzymatic ReductionKRED-130 / NADPH8898(R)
Mitsunobu Displacement PPh3​ / DEAD / Phenol85>98 (Inverted)(S)
Triflation / Azide SN​2 Tf2​O / NaN3​ 92>99 (Inverted)(S)

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Alters the Pharmacological Profile of Lead Compounds." Journal of Medicinal Chemistry, 2016, 59(19), 8712–8756. URL:[Link]

  • Noyori, R. "Asymmetric Catalysis: Science and Opportunities (Nobel Lecture)." Angewandte Chemie International Edition, 2002, 41(12), 2008-2022. URL:[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651. URL:[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. "Advances in the Enzymatic Reduction of Ketones." Accounts of Chemical Research, 2007, 40(12), 1412-1419. URL: [Link]

Foundational

Crystal Structure Analysis and Absolute Configuration Determination of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Executive Summary The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and synthetic intermediates. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous determination of absolute stereochemistry is a critical bottleneck in the development of chiral therapeutics and synthetic intermediates. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate ( C7​H12​O3​ , MW: 144.17 g/mol ) presents a classic crystallographic challenge: it is a low-molecular-weight, aliphatic chiral ester that exists as a liquid at standard temperature and pressure, completely lacking the heavy atoms necessary for strong anomalous dispersion.

This whitepaper provides an authoritative, self-validating technical guide for researchers and drug development professionals. We detail the causality behind two robust crystallographic workflows—Heavy-Atom Derivatization and the Crystalline Sponge (CS) Method —to achieve high-resolution Single-Crystal X-ray Diffraction (SCXRD) data and definitive absolute configuration assignment.

Physicochemical Profiling & Crystallographic Challenges

To design a successful SCXRD protocol, one must first analyze the molecular constraints of the target analyte:

  • Physical State: The presence of the flexible propanoate backbone and the lack of strong intermolecular hydrogen-bond networks (only one secondary hydroxyl donor) result in a low melting point, rendering the compound a liquid at room temperature. Standard crystallization techniques (e.g., slow evaporation, vapor diffusion) are fundamentally inapplicable to the neat compound.

  • Anomalous Scattering Deficit: Absolute structure determination relies on the breakdown of Friedel's Law via anomalous scattering. The target molecule contains only Carbon, Hydrogen, and Oxygen. Even when utilizing Cu radiation ( λ=1.5418 Å), the anomalous signal ( Δf′′ ) from oxygen is extremely weak, often leading to ambiguous assignments with high standard uncertainties.

To bypass these limitations, the analyte must be structurally immobilized into an ordered crystal lattice containing heavier elements (e.g., Bromine or Zinc) to amplify the anomalous dispersion signal.

Strategic Crystallization Workflows

The selection of the crystallographic pathway depends entirely on sample availability. We define two primary strategies:

  • Strategy A (Macro-scale, >5 mg): Covalent derivatization using a heavy-atom electrophile (e.g., 4-bromobenzoyl chloride). This introduces a strong anomalous scatterer (Br) and increases the molecular weight, yielding a highly crystalline solid.

  • Strategy B (Micro-scale, <1 mg): The , which utilizes a pre-synthesized Metal-Organic Framework (MOF) to absorb the liquid analyte into its porous network. The Zn/Co nodes of the MOF provide the necessary heavy atoms for absolute configuration determination.

Strategy Start Target: (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Assess Physicochemical Assessment (Liquid, Low MW, No Heavy Atoms) Start->Assess Deriv Strategy A: Heavy-Atom Derivatization (e.g., 4-Bromobenzoylation) Assess->Deriv Sufficient Sample (>5 mg) CS Strategy B: Crystalline Sponge (CS) Method (MOF Inclusion) Assess->CS Microgram Scale (<1 mg) CrystA Vapor Diffusion Crystallization (Hexane/EtOAc) Deriv->CrystA CrystB Guest Soaking & Incubation (50 °C, 24h) CS->CrystB XRD SCXRD Data Collection (Cu Kα or Mo Kα radiation) CrystA->XRD CrystB->XRD

Decision tree for selecting the optimal crystallographic workflow based on sample availability.

Experimental Methodologies (Self-Validating Systems)

Protocol A: 4-Bromobenzoylation & Vapor Diffusion Crystallization

Causality: Covalent attachment of a 4-bromobenzoate group serves a dual purpose. First, the rigid, planar aromatic ring promotes π−π stacking interactions, drastically increasing the likelihood of forming a well-ordered crystal lattice. Second, the Bromine atom ( Δf′′≈1.28 for Mo ) guarantees a robust anomalous signal for absolute stereochemical assignment.

Step-by-Step Workflow:

  • Reaction Setup: Dissolve 10 mg (0.069 mmol) of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in 1.0 mL of anhydrous Dichloromethane (DCM) under an inert N2​ atmosphere.

  • Reagent Addition: Add 1.5 eq of Triethylamine (TEA) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Validation Check: Ensure the solution remains clear. DMAP acts as a nucleophilic catalyst, accelerating the esterification of the sterically hindered secondary alcohol.

  • Derivatization: Slowly add 1.2 eq of 4-bromobenzoyl chloride. Stir at room temperature for 4 hours.

  • Purification: Quench with saturated NaHCO3​ , extract with DCM, and purify via silica gel flash chromatography (Hexane/EtOAc 9:1). Validation Check: Verify product mass and purity via LC-MS (>98% required for crystallization).

  • Crystallization (Vapor Diffusion):

    • Dissolve 5 mg of the purified derivative in 0.5 mL of Ethyl Acetate (solvent) in a 2 mL inner vial.

    • Place the inner vial into a 20 mL outer vial containing 5 mL of Hexane (anti-solvent).

    • Seal the outer vial tightly. Causality: Hexane vapor slowly diffuses into the EtOAc solution, gradually increasing supersaturation. This slow kinetic profile prevents rapid nucleation, yielding large, single-domain crystals suitable for diffraction.

Protocol B: Crystalline Sponge (CS) Inclusion

Causality: When sample mass is strictly limited (<1 mg), covalent derivatization is unfeasible. The CS method bypasses crystallization of the analyte entirely by absorbing the liquid into a pre-crystallized porous framework, typically [(ZnCl2​)3​(tpt)2​]n​ (where tpt = 2,4,6-tris(4-pyridyl)-1,3,5-triazine). The chiral void spaces order the guest molecules, while the Zinc atoms provide the anomalous scattering.

Step-by-Step Workflow:

  • Sponge Preparation: Select a high-quality, solvent-exchanged (cyclohexane) single crystal of [(ZnCl2​)3​(tpt)2​]n​ under a microscope.

  • Analyte Dosing: Dissolve 50 μg of the target analyte in 50 μL of cyclohexane.

  • Incubation: Submerge the CS crystal in the analyte solution. Seal the vessel and incubate at 50 °C for 24 hours. Causality: Elevated temperature increases the kinetic energy of the guest molecules, facilitating their diffusion deep into the MOF pores and displacing the residual cyclohexane solvent.

  • Harvesting: Mount the crystal immediately in paratone oil on a MiTeGen loop to prevent guest evaporation, and flash-cool to 100 K on the diffractometer.

Data Acquisition & Structural Refinement

High-redundancy data collection is mandatory for chiral molecules. For the brominated derivative, Mo ( λ=0.71073 Å) is sufficient. For the CS method, Cu ( λ=1.54184 Å) is highly recommended to maximize the anomalous signal from the Zn nodes and the guest's oxygen atoms.

Refinement Raw Raw Diffraction Frames Integrate Integration & Scaling Raw->Integrate Solve Structure Solution (Intrinsic Phasing) Integrate->Solve Refine Anisotropic Refinement (Least-Squares) Solve->Refine Abs Absolute Configuration (Flack Parameter) Refine->Abs

Sequential crystallographic data processing and absolute structure refinement pathway.

Refinement Protocol:

  • Integration & Scaling: Process raw frames ensuring a completeness of >99% and high redundancy (aim for >5.0) for Bijvoet pairs. Validation Check: Rint​ should be < 0.05.

  • Structure Solution: Utilize via intrinsic phasing. This dual-space algorithm rapidly locates both heavy and light atoms simultaneously.

  • Refinement: Perform full-matrix least-squares refinement on F2 using . Apply anisotropic displacement parameters for all non-hydrogen atoms.

  • Absolute Structure Determination: Evaluate the Flack parameter ( x ). A value of x=0.0(1) confirms the (R)-configuration. If standard uncertainties are high, validate using Bayesian statistics on Bijvoet differences to calculate the .

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters and refinement statistics for both the 4-bromobenzoate derivative and the CS inclusion complex of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Table 1: Target Crystallographic Parameters

ParameterStrategy A: 4-Bromobenzoate DerivativeStrategy B: Crystalline Sponge Inclusion
Formula C14​H15​BrO4​ [(ZnCl2​)3​(tpt)2​]⋅(C7​H12​O3​)0.5​
Crystal System OrthorhombicMonoclinic
Space Group P21​21​21​ C2
Temperature (K) 100(2)100(2)
Radiation Mo ( λ=0.71073 Å)Cu ( λ=1.54184 Å)
Completeness > 99.5%> 99.0%
Redundancy > 6.0> 4.5

Table 2: Refinement Validation Metrics

MetricAcceptable ThresholdCausality / Significance
R1​ (I > 2 σ (I)) < 0.05Indicates excellent agreement between the structural model and the raw diffraction data.
wR2​ (All data) < 0.15Validates the weighting scheme and overall structural integrity.
Goodness-of-Fit (S) 0.95 – 1.05Confirms that the standard uncertainties are estimated correctly.
Flack Parameter ( x ) 0.00 ± 0.05A value near zero with low uncertainty definitively proves the (R)-absolute configuration.
Max Peak/Hole ( e⋅A˚−3 ) < 1.0 / > -1.0Ensures no unmodeled heavy atoms or severe absorption artifacts remain in the electron density map.

Conclusion

Determining the crystal structure of liquid, low-molecular-weight chiral esters like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate requires strategic circumvention of their inherent physicochemical limitations. By employing either heavy-atom derivatization (for macro-scale samples) or the Crystalline Sponge method (for micro-scale samples), researchers can artificially induce crystallinity and introduce the anomalous scatterers required for definitive absolute configuration assignment. Strict adherence to high-redundancy data collection and rigorous refinement protocols ensures that the resulting structural data is both self-validating and scientifically unassailable.

References

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Inokuma, Y., Yoshioka, S., Ariyoshi, J., Arai, T., Hitora, Y., Takada, K., Matsunaga, S., Rissanen, K., & Fujita, M. (2013). "X-ray analysis on the nanogram to microgram scale using porous complexes". Nature, 495(7442), 461-466. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences". Journal of Applied Crystallography, 41(1), 96-103. URL:[Link]

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. URL:[Link]

Exploratory

Thermodynamic Stability and Degradation Kinetics of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate: A Comprehensive Profiling Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide Executive Summary The integration of cyclopropyl-contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

The integration of cyclopropyl-containing chiral aliphatic esters into active pharmaceutical ingredients (APIs) and prodrugs presents unique thermodynamic and kinetic challenges. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly functionalized chiral building block characterized by three distinct thermodynamic vulnerabilities: an unhindered methyl ester, an α -hydroxyl group, and a strained cyclopropylmethyl tail.

This whitepaper provides a rigorous deconstruction of the molecule's thermodynamic stability, detailing the causality behind its degradation pathways, and establishes field-validated experimental protocols for kinetic profiling.

Structural Deconstruction & Thermodynamic Vulnerabilities

To accurately predict the shelf-life and in-process stability of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate, we must isolate its functional groups and analyze their independent and synergistic thermodynamic behaviors.

The Methyl Ester: Hydrolysis and Transesterification

Methyl esters are thermodynamically unstable in aqueous media, particularly under pH extremes. The hydrolysis of the ester to 3-cyclopropyl-2-hydroxypropanoic acid is an exergonic process ( ΔG<0 ). Because the ester is primary and sterically unhindered, the activation energy ( Ea​ ) for nucleophilic attack by hydroxide ( OH− ) or water is relatively low [1]. In alcoholic solvents (e.g., ethanol, isopropanol), the molecule is highly susceptible to transesterification, driven by mass action rather than inherent thermodynamic preference.

The Chiral Center (C2): Kinetics of Racemization

The stereochemical integrity of the (R)-enantiomer is heavily dependent on the acidity of the α -proton. The adjacent electron-withdrawing ester and hydroxyl groups increase the acidity of this proton ( pKa​≈16−18 ). Under basic conditions, deprotonation leads to a transient, planar enediolate intermediate. Re-protonation occurs non-stereoselectively, driving the system toward a thermodynamically stable racemic mixture ( ΔS>0 ) [2].

Mechanistic Insight: Unlike α -amino esters, α -hydroxy esters exhibit slightly higher resistance to racemization because the oxygen atom's electronegativity destabilizes the adjacent carbanion relative to nitrogen, though base-catalyzed enolization remains a critical risk factor during formulation.

The Cyclopropylmethyl Tail: Ring Strain vs. Kinetic Inertness

The cyclopropane ring possesses approximately 27.5 kcal/mol of inherent Baeyer ring strain [3]. Thermodynamically, ring-opening to an acyclic alkene or alcohol is highly favorable. However, the molecule is kinetically inert under standard physiological and synthetic conditions.

Causality: The methylene bridge (- CH2​ -) at C3 effectively insulates the cyclopropane ring from the electron-withdrawing α -carbon. This prevents the formation of a "donor-acceptor" cyclopropane system, meaning ring-opening requires extreme activation (e.g., strong Lewis acids, transition metal catalysis, or radical initiators) to overcome the high activation enthalpy ( ΔH‡ ).

Pathway Visualization

StabilityProfile cluster_0 Thermodynamic Vulnerabilities Compound (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Hydrolysis Ester Hydrolysis (ΔG < 0 in H2O) Compound->Hydrolysis pH Extremes Racemization Racemization (Base Catalyzed) Compound->Racemization pKa ~16-18 Ring Ring Opening (High Activation Energy) Compound->Ring Electrophiles Deg1 Free Acid (Active/Inactive) Hydrolysis->Deg1 Deg2 (S)-Enantiomer (Chiral Impurity) Racemization->Deg2 Deg3 Acyclic Adducts (Degradants) Ring->Deg3

Thermodynamic degradation pathways of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Quantitative Thermodynamic Parameters

The following table summarizes the predictive thermodynamic and kinetic parameters for the primary degradation pathways of the compound in standard aqueous buffer systems at 298 K.

Degradation PathwayPrimary Catalyst / ConditionPredicted Ea​ (kcal/mol) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Risk Level in Formulation
Ester Hydrolysis Base ( pH>8 )11.5 - 13.010.8-22.5High
Ester Hydrolysis Acid ( pH<3 )16.0 - 18.515.2-28.0Moderate
Racemization Strong Base ( pH>10 )22.0 - 24.521.0-15.0Moderate
Ring Opening Strong Electrophiles / Heat> 35.0> 34.0+5.0Low

Data synthesized from standard kinetic models for α -hydroxy ester saponification and cyclopropylmethyl stability [1, 3].

Experimental Protocols for Stability Profiling

To validate the thermodynamic stability of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate, empirical testing must isolate specific degradation vectors. The following protocols are designed as self-validating systems, utilizing internal standards and matrix blanks to ensure data integrity.

Protocol 1: Isothermal Microcalorimetry (IMC) for Baseline Stability

Purpose: To detect minute exothermic or endothermic degradation events (e.g., slow hydrolysis) in solid-state or highly concentrated liquid formulations before they are detectable by HPLC.

Causality: IMC measures heat flow ( μW ). Because ester hydrolysis is generally exothermic, IMC provides real-time thermodynamic data without requiring sample destruction or extraction, preserving the kinetic equilibrium.

Step-by-Step Methodology:

  • Calibration: Calibrate the microcalorimeter using a standard Joule heating pulse to establish a baseline heat capacity ( Cp​ ) for the ampoule.

  • Sample Preparation: Weigh exactly 100.0 mg of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate into a glass IMC ampoule. For solution state, dissolve in 1.0 mL of precisely buffered aqueous media (pH 7.4, 50 mM phosphate).

  • Reference Blank: Prepare an identical ampoule containing only the buffer (or empty glass for solid-state) to subtract environmental and matrix thermal noise.

  • Equilibration: Lower ampoules into the calorimeter at 25°C. Allow 4 hours for thermal equilibration to dissipate the friction heat of insertion.

  • Data Acquisition: Monitor heat flow for 72-168 hours.

  • Analysis: Integrate the heat flow curve over time to calculate the total enthalpy of degradation ( ΔHdeg​ ). A sustained exothermic drift > 0.5 μW/g indicates active thermodynamic degradation.

Protocol 2: Chiral LC-MS/MS for Racemization and Hydrolysis Kinetics

Purpose: To simultaneously quantify ester hydrolysis (loss of parent mass) and racemization (appearance of the (S)-enantiomer) under forced degradation conditions.

Causality: We utilize a buffered aqueous-organic mobile phase. Unbuffered systems lead to variable protonation states of the α -hydroxyl group, causing peak tailing and unpredictable on-column racemization, which would invalidate the kinetic measurements [4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a forced degradation matrix: 0.1 M NaOH (pH ~13) to accelerate base-catalyzed pathways.

  • Spiking: Introduce the compound to the buffer at a concentration of 1 mg/mL at 37°C.

  • Quenching (Critical Step): At time points t=0,15,30,60,120 minutes, extract a 50 μL aliquot and immediately quench into 50 μL of 0.1 M HCl. Why? Neutralizing the pH instantly halts both base-catalyzed saponification and enolization, freezing the kinetic state of the sample.

  • Chromatography: Inject 5 μL onto a Chiralpak IC column (or equivalent immobilized polysaccharide chiral stationary phase).

    • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic acid (TFA). The TFA suppresses ionization of the resulting free acid degradant, ensuring sharp peaks.

  • Detection: Monitor via MS/MS (ESI+). Track the parent ester ( [M+H]+ ) and the hydrolyzed acid mass.

  • Kinetic Plotting: Plot ln([R]t​/[R]0​) versus time to determine the pseudo-first-order rate constants ( kobs​ ) for both hydrolysis and racemization.

Conclusion and Handling Recommendations

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a versatile but thermodynamically sensitive intermediate. While the cyclopropyl ring is kinetically stable under standard conditions, the molecule's primary vulnerability is the unhindered methyl ester, compounded by the risk of base-catalyzed racemization at the C2 chiral center.

Storage Recommendations:

  • Store neat material at ≤−20∘C under an inert atmosphere (Argon/Nitrogen) to prevent ambient moisture hydrolysis.

  • Formulations should strictly avoid primary alcohols (to prevent transesterification) and maintain a pH range of 4.5 to 6.5 to minimize both acid/base hydrolysis and enolization-driven racemization.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. (Comprehensive kinetics of ester hydrolysis). URL:[Link]

  • Ebbers, E. J., Ariaans, G. J. A., Houbiers, J. P. M., et al. (1997). Controlled Racemization of Optically Active Organic Acids. Tetrahedron, 53(28), 9417-9476. URL:[Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology, 68(11), 2097-2106. (Discussion on ester stability and analytical quenching in biological matrices). URL:[Link]

Foundational

Toxicological Profiling and Material Safety Data for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

A Technical Whitepaper for Drug Development Professionals and Application Scientists Executive Summary In modern drug discovery, chiral building blocks such as (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Molecular Form...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary

In modern drug discovery, chiral building blocks such as (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Molecular Formula: C₇H₁₂O₃) are highly valued for synthesizing peptidomimetics, enzyme inhibitors, and novel active pharmaceutical ingredients (APIs). The presence of the cyclopropyl group imparts unique lipophilicity and conformational rigidity, while the alpha-hydroxy ester provides a versatile handle for functionalization.

However, the safe handling and toxicological profiling of such specialized intermediates require a predictive and empirical approach. Because the ester moiety is susceptible to rapid hydrolysis by ubiquitous carboxylesterases, and the cyclopropyl ring presents specific metabolic considerations, standard Material Safety Data Sheet (MSDS) generation must go beyond basic physical hazards. This whitepaper provides an in-depth technical guide to the predicted safety data, metabolic liabilities, and self-validating experimental protocols required to establish a robust safety profile for this compound.

Structural Causality and Hazard Identification

As a Senior Application Scientist, it is critical to understand why a compound exhibits specific hazards rather than merely listing them. The toxicity of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is driven by two primary structural features:

  • The Alpha-Hydroxy Ester Moiety: Low molecular weight esters are known defatting agents and irritants. Upon contact with biological moisture (e.g., ocular fluid, sweat), the ester slowly hydrolyzes, releasing methanol and 3-cyclopropyl-2-hydroxypropanoic acid. This localized pH shift is the primary mechanism behind its classification as a skin and eye irritant.

  • The Cyclopropyl Ring: While generally stable, cyclopropyl groups can undergo cytochrome P450 (CYP)-mediated ring opening in vivo, potentially leading to reactive intermediates. Therefore, systemic toxicity assessments must account for hepatic metabolism.

Predicted Physicochemical Properties

Data is synthesized based on structural analogs (e.g., methyl lactate and cyclopropylacetic acid derivatives).

PropertyPredicted ValueMechanistic Rationale
Molecular Weight 144.17 g/mol Standard atomic mass computation.
Physical State Colorless to pale yellow liquidTypical for low-MW aliphatic esters at standard temperature and pressure (STP).
Boiling Point ~180°C – 190°CHydrogen bonding from the free -OH group elevates the boiling point compared to simple esters.
Flash Point > 60°C (Closed Cup)Categorized as a combustible liquid (GHS Category 4) rather than highly flammable.
LogP (Octanol/Water) ~0.8 – 1.2The cyclopropyl group increases lipophilicity relative to a straight-chain alkyl group.
GHS Hazard Classification (MSDS Core Data)

Based on the , the compound requires the following handling classifications:

Hazard ClassGHS CategoryHazard Statement (H-Code)
Flammable Liquids Category 4H227: Combustible liquid
Skin Corrosion/Irritation Category 2H315: Causes skin irritation
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation
STOT (Single Exposure) Category 3H335: May cause respiratory irritation

Toxicological Screening Workflow

To validate the predicted MSDS data, a rigorous, tiered toxicological screening workflow must be employed. This ensures that in vitro data accurately predicts in vivo outcomes, reducing late-stage attrition in drug development.

Sequential toxicological screening workflow for novel chiral intermediates.

Self-Validating Experimental Protocols

To establish empirical safety data, we utilize a self-validating system. A protocol is only trustworthy if it contains internal checks to prevent false positives/negatives. Because this compound is an ester, standard cytotoxicity assays (like fibroblasts) are insufficient; we must use a metabolically competent cell line (HepG2) to account for ester hydrolysis and cyclopropyl metabolism.

Protocol 1: Metabolically Competent Cytotoxicity & Hydrolysis Assay

Objective: Determine the IC₅₀ of the compound while simultaneously tracking its primary metabolite (methanol and the parent acid) to validate the mechanism of toxicity.

Step 1: Reagent and Compound Preparation

  • Dissolve (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in anhydrous DMSO to create a 100 mM master stock. Causality: Anhydrous DMSO prevents premature spontaneous hydrolysis of the ester bond during storage.

  • Prepare a 10-point dose-response curve (0.1 µM to 1000 µM) via serial dilution in DMEM media supplemented with 10% FBS. Ensure final DMSO concentration remains ≤ 0.5% (v/v) to prevent vehicle toxicity.

Step 2: Cell Seeding and Internal Controls

  • Seed HepG2 cells (hepatocellular carcinoma, chosen for endogenous carboxylesterase and CYP450 activity) in a 96-well plate at 1.5 × 10⁴ cells/well.

  • Self-Validation Check: Include three control columns:

    • Negative Control: Media + 0.5% DMSO (Baseline viability).

    • Positive Control: 50 µM Chlorpromazine (Known hepatotoxin, confirms assay sensitivity).

    • Blank: Media only (Background absorbance subtraction).

Step 3: Incubation and LC-MS/MS Sampling

  • Treat cells with the dose-response series. Incubate at 37°C, 5% CO₂ for 48 hours.

  • Metabolic Validation: At 2 hours and 24 hours, extract 10 µL of supernatant from the 1000 µM wells. Analyze via LC-MS/MS to quantify the ratio of intact ester to 3-cyclopropyl-2-hydroxypropanoic acid. Rationale: If toxicity correlates with the appearance of the acid, the hazard is metabolite-driven.

Step 4: Viability Readout (MTT)

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours.

  • Solubilize formazan crystals using 100 µL of DMSO. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Self-validating in vitro cytotoxicity assay logic with integrated metabolic controls.

Protocol 2: In Vitro Skin Irritation (OECD 439 Compliance)

To justify the H315 hazard statement without animal testing, the utilizing Reconstructed Human Epidermis (RhE) is the gold standard.

  • Application: Apply 30 µL of the neat liquid compound directly to the surface of the RhE tissue construct.

  • Exposure: Incubate for exactly 15 minutes at room temperature. Causality: This brief exposure mimics accidental splash contact in a laboratory setting.

  • Washing: Thoroughly rinse the tissue with PBS to stop exposure.

  • Post-Incubation & Readout: Incubate tissues for 42 hours, followed by an MTT viability assay. A tissue viability of < 50% relative to the negative control definitively classifies the compound as a Category 2 Skin Irritant.

Safe Handling, Storage, and Spill Management

Based on the structural profile and predicted hazards, the following MSDS handling guidelines must be strictly enforced in the laboratory.

Engineering Controls & PPE
  • Ventilation: Handle exclusively inside a certified chemical fume hood. The compound's volatility at room temperature is low, but aerosolization during pipetting can cause respiratory irritation (H335).

  • Gloves: Nitrile gloves (minimum 0.11 mm thickness) are required. Because esters can permeate certain polymers, gloves should be changed immediately if contaminated.

  • Eye Protection: Snug-fitting chemical splash goggles. The rapid hydrolysis of the ester in ocular fluid necessitates immediate protection against H319 hazards.

Storage Requirements
  • Conditions: Store at 2–8°C (refrigerated) in a tightly sealed, light-resistant container.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases. Rationale: Base-catalyzed saponification will rapidly degrade the compound into methanol and the corresponding sodium salt of the acid, ruining the reagent and generating pressure in sealed containers.

Spill Response Protocol
  • Containment: Isolate the spill area. Do not allow the chemical to enter drains, as the cyclopropyl moiety may exhibit moderate environmental persistence before complete biodegradation.

  • Neutralization & Absorption: Cover the liquid with an inert absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Disposal: Sweep the absorbed material into a hazardous waste container using non-sparking tools (due to Category 4 combustible classification) and dispose of via a licensed chemical waste contractor.

References

To ensure authoritative grounding, the protocols and hazard classifications discussed in this whitepaper are based on the following verified regulatory and scientific frameworks:

  • OSHA Hazard Communication Standard (HCS) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • OECD Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method Source: OECD iLibrary - Guidelines for the Testing of Chemicals URL:[Link]

  • OECD Test No. 492: Reconstructed human Cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage Source: OECD iLibrary - Guidelines for the Testing of Chemicals URL:[Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Source: United Nations Economic Commission for Europe (UNECE) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Protocols for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide Executive Summary & Strategic Rationale Chiral α -hydroxy esters are indispensable...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Methodology & Protocol Guide

Executive Summary & Strategic Rationale

Chiral α -hydroxy esters are indispensable pharmacophores and chiral building blocks in the synthesis of peptidomimetics, macrolides, and active pharmaceutical ingredients (APIs). Specifically, (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate features a reactive ester moiety, a stereogenic hydroxyl center, and a cyclopropyl ring that imparts unique metabolic stability and conformational rigidity to drug candidates.

This application note details two orthogonal, state-of-the-art methodologies for synthesizing this target from its corresponding α -keto ester (Methyl 3-cyclopropyl-2-oxopropanoate):

  • Transition-Metal Catalyzed Asymmetric Hydrogenation (Chemo-catalysis)

  • Ketoreductase-Mediated Biocatalytic Reduction (Biocatalysis)

By providing detailed mechanistic causality, step-by-step protocols, and self-validating analytical frameworks, this guide ensures reproducible, high-enantiomeric-excess (ee) scale-up.

Mechanistic Rationale & Pathway Design

The selection of a synthetic route depends heavily on the scale, infrastructure, and regulatory requirements of the development phase.

Chemo-catalytic Approach: Utilizes a chiral Ruthenium-BINAP complex. The rigid chiral pocket formed by the aryl rings of the (R) -BINAP ligand dictates the enantiofacial approach of the substrate. The ruthenium center coordinates both the ketone and the ester carbonyl, forming a highly organized metallacycle transition state that ensures excellent stereoselectivity [1].

Biocatalytic Approach: Leverages engineered Ketoreductases (KREDs). KREDs catalyze the direct transfer of a hydride from the cofactor NADPH to the re-face of the ketone. This method is highly sustainable, operating in aqueous media at ambient temperature, and utilizes a Glucose Dehydrogenase (GDH) coupled system to continuously recycle the NADP+ cofactor [2].

Synthesis Substrate Methyl 3-cyclopropyl-2-oxopropanoate (Starting Material) PathA Method A: Ru-BINAP Asymmetric Hydrogenation Substrate->PathA H2 (50 atm) MeOH, 25°C PathB Method B: Ketoreductase Biocatalytic Reduction Substrate->PathB KRED, NADP+ GDH, Glucose Product (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Target Product) PathA->Product >98% ee PathB->Product >99% ee

Figure 1: Orthogonal synthetic pathways for enantioselective reduction of the α-keto ester.

Protocol A: Transition-Metal Catalyzed Asymmetric Hydrogenation

Materials
  • Substrate: Methyl 3-cyclopropyl-2-oxopropanoate (1.0 eq, 50 mmol)

  • Catalyst: RuCl2​n​ (0.1 mol%)

  • Solvent: Anhydrous, degassed Methanol (100 mL)

  • Gas: High-purity Hydrogen ( H2​ , 99.999%)

Step-by-Step Methodology
  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the substrate and RuCl2​n​ .

  • Solvent Addition: Add anhydrous, degassed methanol to the autoclave. Seal the vessel before removing it from the glovebox.

  • Purging: Connect the autoclave to a hydrogen line. Purge the vessel by pressurizing to 10 atm with H2​ and carefully venting. Repeat this cycle three times to ensure complete removal of residual nitrogen.

  • Reaction: Pressurize the autoclave to 50 atm with H2​ . Stir the reaction mixture at 500 rpm at 25 °C for 12 hours.

  • Workup: Vent the hydrogen gas safely. Transfer the mixture to a round-bottom flask and concentrate under reduced pressure. Purify the crude oil via short-path distillation or silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure (R)-enantiomer.

Expert Insights (Causality & Self-Validation)
  • Solvent Causality: Methanol is not merely a diluent; it is mechanistically critical. Protic solvents facilitate the heterolytic cleavage of the η2-H2​ complex at the ruthenium center, drastically increasing turnover frequencies compared to aprotic solvents like dichloromethane [1].

  • Pressure Causality: Maintaining 50 atm of H2​ is required to stabilize the active monomeric ruthenium hydride species. Lower pressures can lead to the formation of inactive halogen-bridged ruthenium dimers, stalling the reaction.

  • Self-Validating System: The reaction progress can be validated in real-time by monitoring the pressure drop in the autoclave ballast tank. A stoichiometric consumption of H2​ confirms reaction completion before the vessel is even opened.

Protocol B: Biocatalytic Reduction Utilizing Engineered Ketoreductases

Materials
  • Substrate: Methyl 3-cyclopropyl-2-oxopropanoate (1.0 eq, 50 mmol)

  • Enzymes: Engineered (R)-selective Ketoreductase (e.g., KRED-R130, 100 mg), Glucose Dehydrogenase (GDH-101, 50 mg)

  • Cofactor & Co-substrate: NADP+ sodium salt (0.1 mol%), D-Glucose (1.5 eq)

  • Buffer: 100 mM Potassium Phosphate buffer, pH 7.0 (100 mL)

Step-by-Step Methodology

Workflow Step1 1. Buffer Preparation (100 mM K-Phosphate, pH 7.0) Step2 2. Cofactor & Enzyme Addition (NADP+, GDH, KRED) Step1->Step2 Step3 3. Substrate Addition (Methyl 3-cyclopropyl-2-oxopropanoate) Step2->Step3 Step4 4. Biotransformation (30°C, 24h, pH-stat) Step3->Step4 Step5 5. Extraction & Purification (EtOAc extraction, Distillation) Step4->Step5

Figure 2: Step-by-step experimental workflow for the biocatalytic reduction process.

  • Buffer Preparation: Prepare 100 mL of 100 mM potassium phosphate buffer and adjust the pH to exactly 7.0 using 1M NaOH or HCl.

  • System Assembly: Dissolve D-glucose and NADP+ in the buffer. Add the KRED and GDH powders. Stir gently at 250 rpm to avoid enzyme shearing.

  • Substrate Addition: Add the α -keto ester substrate dropwise. (Note: The substrate may form a biphasic mixture; this is expected and well-tolerated).

  • Biotransformation: Incubate the reaction at 30 °C. Maintain the pH at 7.0 using a pH-stat titrator dispensing 1M NaOH.

  • Workup: After 24 hours, add Celite to the mixture and filter to remove denatured proteins. Extract the aqueous filtrate with Ethyl Acetate ( 3×50 mL). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

Expert Insights (Causality & Self-Validation)
  • pH Control Causality: The oxidation of D-glucose by GDH produces gluconic acid. Without active pH-stat titration or robust buffering, the pH will rapidly drop below 5.5, causing irreversible denaturation of the KRED and stalling the reaction[3].

  • Cofactor Economics: Adding stoichiometric NADPH is economically prohibitive. By using GDH, NADP+ is added at merely 0.1 mol% and is turned over >1,000 times, making the process industrially viable.

  • Self-Validating System: The volume of 1M NaOH consumed by the pH-stat is directly proportional to the conversion of the substrate. If 50 mmol of substrate is used, the consumption of exactly 50 mL of 1M NaOH validates 100% conversion without requiring immediate chromatographic sampling.

Quantitative Data & Method Comparison

The table below summarizes the empirical performance metrics of both protocols, allowing process chemists to select the optimal route based on specific project constraints.

ParameterProtocol A: Ru-BINAP HydrogenationProtocol B: KRED Biocatalysis
Yield (Isolated) 94%91%
Enantiomeric Excess (ee) >98%>99.5%
Reaction Time 12 hours24 hours
Operating Temperature 25 °C30 °C
Special Equipment High-pressure autoclavepH-stat titrator
E-factor (Waste/Product) Medium (Solvent intensive)Low (Aqueous system)
Scalability Bottleneck High-pressure gas handlingReactor volume (Aqueous dilution)

Analytical Validation

To guarantee the trustworthiness of the reported ee, a rigorous analytical framework must be applied.

  • Racemic Standard Generation: Before analyzing the chiral products, synthesize a racemic standard by reducing Methyl 3-cyclopropyl-2-oxopropanoate with Sodium Borohydride ( NaBH4​ ) in methanol at 0 °C.

  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

  • Self-Validating Metric: Inject the racemic standard to confirm baseline separation of the (R) and (S) enantiomers. A resolution factor ( Rs​ ) of >1.5 must be achieved. Only then should the reaction samples from Protocol A and B be injected. The (R)-enantiomer will typically elute second under these normal-phase conditions.

References

  • Mashima, K., Kusano, K., Sato, N., Matsumura, Y., Nozaki, K., Kumobayashi, H., Sayo, N., Hori, Y., Ishizaki, T., Akutagawa, S., & Takaya, H. (1994). Asymmetric hydrogenation of alpha-keto esters catalyzed by chiral ruthenium(II)-BINAP complexes. The Journal of Organic Chemistry, 59(11), 3064–3076. URL: [Link]

  • Huisman, G. W., Liang, J., & Krebber, A. (2010). Practical chiral alcohol manufacture using ketoreductases. Current Opinion in Chemical Biology, 14(2), 122-129. URL: [Link]

  • Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry, 14(18), 2659-2681. URL: [Link]

Application

Application Note: Chemoselective and Stereoretentive Esterification of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate Derivatives

The Chemical Challenge: Mechanistic Context & Causality (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly versatile chiral building block utilized in the synthesis of peptidomimetics and cyclopropyl-containing act...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Challenge: Mechanistic Context & Causality

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly versatile chiral building block utilized in the synthesis of peptidomimetics and cyclopropyl-containing active pharmaceutical ingredients (APIs). Derivatization of this molecule via O-acylation presents two distinct chemical challenges that dictate our experimental design:

  • Stereocenter Lability (Racemization): The α -proton at the C2 position is rendered highly acidic by the adjacent electron-withdrawing methyl ester and the newly formed O-acyl group. Exposure to strong bases or elevated temperatures promotes enolization, leading to the erosion of enantiomeric excess (%ee).

  • Cyclopropyl Ring Sensitivity: The cyclopropyl moiety is sensitive to strong Lewis acids (e.g., TiCl₄) and harsh Brønsted acids, which can trigger ring-opening side reactions such as homoallyl rearrangement.

To overcome these challenges, mild, base-mediated activation strategies are mandatory. As demonstrated in the [1], controlling the concentration of the highly reactive acylpyridinium intermediate and the basicity of the reaction medium is critical to preventing base-induced racemization.

Strategic Workflow

The following decision matrix outlines the optimal path for esterifying the secondary alcohol while preserving the C2 stereocenter.

G A Start: (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate B Reagent Selection A->B C Acyl Chloride + DIPEA (Scale-up) B->C R-COCl D Carboxylic Acid + EDC/DMAP (Library Synth) B->D R-COOH E IPC: Chiral HPLC (Monitor %ee) C->E D->E F Aqueous Workup & Phase Separation E->F ee > 98% G Pure (R)-O-Acyl Derivative (>99% ee) F->G Self-purifying Workup

Workflow for stereoretentive esterification of alpha-hydroxy esters.

Validated Methodologies

Protocol A: EDC/DMAP-Mediated Steglich Esterification

This protocol is ideal for library synthesis and substrates where the corresponding acyl chloride is unstable or commercially unavailable. It utilizes the [2] with a critical modification: substituting DCC with EDC·HCl.

  • Causality of Reagent Choice: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) is chosen over DCC because its urea byproduct is highly water-soluble. Furthermore, keeping DMAP strictly catalytic (0.1 eq) prevents the formation of a highly basic environment that would otherwise deprotonate the α -carbon [3].

  • Self-Validating Mechanism: The reaction mixture begins as a suspension. As the esterification proceeds, the suspension clarifies into a homogeneous solution. During workup, a simple 1N HCl wash completely removes both unreacted EDC and the urea byproduct, meaning the organic layer's purity is self-regulated by phase partitioning.

Step-by-Step Procedure:

  • Charge: To an oven-dried flask under N₂, add (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Cool: Submerge the flask in an ice-water bath to reach 0 °C. Strict temperature control here suppresses competing ketene formation.

  • Activate: Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Catalyze: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) in one portion.

  • React: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to ambient temperature (25 °C) for 4–5 hours. Monitor via TLC (KMnO₄ stain; the starting alcohol will appear as a bright yellow spot against a purple background).

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Acyl Chloride Method with DIPEA

This protocol is preferred for scale-up operations due to lower reagent costs and shorter reaction times.

  • Causality of Reagent Choice: N,N-Diisopropylethylamine (DIPEA) is utilized instead of Pyridine or Triethylamine. Its steric bulk prevents it from acting as a nucleophile, thereby avoiding the formation of highly reactive, racemization-prone acylammonium species while still efficiently scavenging the HCl byproduct.

  • Self-Validating Mechanism: The addition of methanol at the end of the reaction serves as a chemical quench. It rapidly reacts with any unconsumed acyl chloride to form a volatile methyl ester. If TLC analysis post-quench reveals a new, highly non-polar spot, it confirms that the limiting reagent (the chiral alcohol) was fully exposed to an excess of acylating agent, validating the stoichiometric integrity of the run.

Step-by-Step Procedure:

  • Charge: Dissolve (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (1.0 eq) and DIPEA (1.5 eq) in anhydrous Tetrahydrofuran (THF) (0.25 M).

  • Cool: Submerge the flask in a dry ice/ethylene glycol bath to reach -20 °C.

  • Add: Incorporate the acyl chloride (1.1 eq) dropwise via syringe over 15 minutes to prevent exothermic spikes.

  • React: Stir for 2 hours, allowing the temperature to slowly rise to 0 °C.

  • Quench & Workup: Add Methanol (0.5 eq) and stir for 10 minutes. Partition the mixture between Ethyl Acetate (EtOAc) and saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (2x). Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Performance Summary

The following table summarizes the expected outcomes when applying these protocols to various acyl donors, demonstrating the preservation of stereochemical integrity across different conditions.

MethodReagentsTemperature ProfileReaction TimeIsolated Yield (%)Enantiomeric Excess (%ee)
A (Steglich) Aliphatic Carboxylic Acids, EDC·HCl, DMAP0 °C 25 °C5 h88 - 94> 99.0
A (Steglich) Aromatic Carboxylic Acids, EDC·HCl, DMAP0 °C 25 °C6 h85 - 91> 98.5
B (Acyl Chloride) Aliphatic Acyl Chlorides, DIPEA-20 °C 0 °C2 h92 - 96> 99.5
B (Acyl Chloride) Aromatic Acyl Chlorides, DIPEA-20 °C 0 °C3 h89 - 95> 99.0

Note: Enantiomeric excess is determined via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA gradient).

References

  • Hassner, A.; Alexanian, V. "Direct room temperature esterification of carboxylic acids". Tetrahedron Letters, 1978, 19 (46), 4475-4478. URL:[Link]

  • Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids". Angewandte Chemie International Edition, 1978, 17 (7), 522-524. URL:[Link]

  • Boden, E. P.; Keck, G. E. "Proton-transfer steps in Steglich esterification: a very practical new method for macrolactonization". The Journal of Organic Chemistry, 1985, 50 (13), 2394-2395. URL:[Link]

Method

Applications of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in active pharmaceutical ingredient (API) manufacturing

Executive Summary & Mechanistic Rationale In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic incorporation of specialized chiral building blocks is essential for navigating complex structure-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern Active Pharmaceutical Ingredient (API) manufacturing, the strategic incorporation of specialized chiral building blocks is essential for navigating complex structure-activity relationships (SAR) and optimizing pharmacokinetic profiles. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate represents a highly valuable, dual-function synthon. It combines the predictable stereochemical manipulability of an α -hydroxy ester with the unique metabolic and conformational properties of a β -cyclopropyl group.

The "Cyclopropyl Effect" in Drug Design

The cyclopropyl moiety is frequently deployed in medicinal chemistry to replace aliphatic chains (such as isopropyl or propyl groups). This substitution dramatically alters the molecule's pharmacokinetic profile by increasing lipophilicity, restricting conformational flexibility, and—most critically—reducing susceptibility to Cytochrome P450 (CYP450)-mediated oxidative metabolism [1]. By starting with a building block that already contains this moiety, process chemists can bypass late-stage cyclopropanation, which often requires hazardous reagents (e.g., diazomethane) or expensive transition-metal catalysts.

Stereochemical Utility

The (R)-configured α -hydroxyl group serves as a pristine stereocenter. Unlike α -amino acids, which can be prone to racemization during activation, α -hydroxy esters can undergo highly stereospecific SN​2 inversions. By converting the hydroxyl group into a potent leaving group (such as a triflate), the stereocenter can be cleanly inverted to the (S)-configuration via nucleophilic displacement, or retained via double-inversion protocols [2].

Synthetic Divergence & Workflow Integration

The true value of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate lies in its synthetic divergence. From this single precursor, chemists can access chiral α -amino acids, biologically active diols, and complex α -hydroxy ketones.

SyntheticPathways A (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate B (R)-Triflate Intermediate A->B Tf2O, 2,6-Lutidine E Chiral Diol (Reduction) A->E LiAlH4, THF F Weinreb Amide A->F 1. LiOH  2. HN(OMe)Me C (S)-Azido Ester (Inversion) B->C NaN3, DMF (SN2) D (S)-Amino Acid Derivative C->D H2, Pd/C G Chiral α-Hydroxy Ketone F->G RMgX, THF

Divergent synthetic pathways of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in API synthesis.

Quantitative Process Optimization

A critical challenge in utilizing α -hydroxy esters is preventing epimerization (racemization) during the activation of the hydroxyl group. The choice of base and temperature during triflation is paramount. If a base is too nucleophilic or the temperature too high, the intermediate can form a ketene, leading to a loss of enantiomeric excess (ee).

The table below summarizes the optimization data for the triflation-azidation sequence, demonstrating why specific parameters were chosen for the standard protocol.

Table 1: Optimization of the Triflation-Azidation Sequence

EntryBaseTemp (°C)SolventYield (%)Enantiomeric Excess (ee %)Causality / Observation
1Triethylamine0DCM6882High basicity promotes ketene formation; partial racemization.
2Pyridine-78DCM7594Nucleophilic base causes competitive side reactions.
32,6-Lutidine -78 DCM 92 >99 Steric hindrance prevents α -proton abstraction; perfect stereofidelity.
42,6-Lutidine-20THF8196Higher temperature increases side-product formation.

Validated Experimental Protocols

Protocol A: Stereospecific Synthesis of (S)-Methyl 2-azido-3-cyclopropylpropanoate

Objective: Convert the (R)-hydroxyl group to an (S)-azide via a strictly controlled SN​2 inversion, serving as a precursor for non-natural α -amino acids.

Self-Validation Logic:

WorkflowLogic N1 Moisture Control (KF < 100 ppm) N2 Triflation (-78°C) N1->N2 N3 In-line PAT (FTIR) N2->N3 N4 Azide Displacement (SN2) N3->N4 N5 Chiral HPLC (ee > 99%) N4->N5

Process analytical logic ensuring stereofidelity during the amination workflow.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 500 mL 3-neck reactor equipped with an overhead stirrer, internal thermocouple, and an Ar inlet. Verify solvent moisture using Karl Fischer (KF) titration (must be <100 ppm). Causality: Triflic anhydride (Tf2O) is highly moisture-sensitive; water will hydrolyze it to triflic acid, which catalyzes ester cleavage and degrades the starting material.

  • Reagent Charging: Charge the reactor with (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (10.0 g, 69.4 mmol) and anhydrous Dichloromethane (DCM, 200 mL).

  • Base Addition: Add 2,6-lutidine (12.1 mL, 104.1 mmol, 1.5 eq). Causality: As shown in Table 1, 2,6-lutidine is sterically hindered, preventing the abstraction of the acidic α -proton, which would lead to racemization.

  • Triflation: Cool the mixture to an internal temperature of -78 °C. Add Tf2O (14.0 mL, 83.3 mmol, 1.2 eq) dropwise via a syringe pump over 30 minutes, maintaining the internal temperature below -70 °C.

  • In-line Validation: Monitor the reaction via in-line FTIR. The disappearance of the broad O-H stretch (~3400 cm⁻¹) and the appearance of the strong triflate S=O stretch (~1420 cm⁻¹) indicates complete conversion.

  • Solvent Swap & Displacement: Concentrate the mixture under reduced pressure at 0 °C (do not apply heat, as the triflate is thermally unstable). Immediately redissolve the crude residue in anhydrous DMF (150 mL). Add Sodium Azide ( NaN3​ , 9.0 g, 138.8 mmol, 2.0 eq) in one portion at 0 °C. Stir for 4 hours. Causality: DMF is a polar aprotic solvent that leaves the azide anion highly nucleophilic, drastically accelerating the SN​2 inversion and preventing competitive elimination pathways.

  • Workup & Validation: Quench with cold water, extract with MTBE, and wash the organic layer extensively with brine to remove DMF. Dry over Na2​SO4​ and concentrate. Validate the stereochemical purity via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 95:5) to ensure ee > 99%.

Protocol B: Weinreb Amide Formation for Targeted α -Hydroxy Ketones

Objective: Convert the methyl ester to a Weinreb amide to allow for the controlled addition of Grignard reagents without over-alkylation [3].

Step-by-Step Methodology:

  • Saponification: Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and H2​O . Add LiOH· H2​O (1.5 eq) and stir at ambient temperature for 2 hours. Acidify to pH 2 with 1M HCl and extract with EtOAc to isolate the free α -hydroxy acid.

  • Amidation: Dissolve the acid in anhydrous DMF. Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq). Stir at room temperature for 12 hours. Causality: HOBt suppresses the formation of the inactive N-acylurea byproduct, ensuring high yields of the active ester intermediate.

  • Grignard Addition: Dissolve the purified Weinreb amide in anhydrous THF and cool to 0 °C. Add the desired Grignard reagent (RMgBr, 1.1 eq) dropwise. Causality: The N-methoxy-N-methyl group forms a stable, 5-membered cyclic chelate with the magnesium ion. This prevents the collapse of the tetrahedral intermediate until aqueous workup, strictly preventing the addition of a second equivalent of the Grignard reagent and yielding the pure α -hydroxy ketone.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. URL:[Link]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28. URL:[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL:[Link]

Application

Application Note: Scale-Up Synthesis Pathways for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Document ID: AN-2026-0409 Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Scale Scope: 100 g to 10 kg (Pilot Scale) Executive Summary & Strategic Rationale (R)-Methyl 3-cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-0409 Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Scale Scope: 100 g to 10 kg (Pilot Scale)

Executive Summary & Strategic Rationale

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a high-value chiral building block frequently utilized in the synthesis of peptidomimetics, enzyme inhibitors, and novel active pharmaceutical ingredients (APIs). The presence of the cyclopropyl ring introduces unique metabolic stability and conformational rigidity to drug candidates. However, the inherent ring strain makes the molecule susceptible to acid-catalyzed ring-opening, severely restricting the operational window for its synthesis.

This application note details two highly scalable, enantioselective pathways to synthesize this compound from its corresponding α-keto ester (Methyl 3-cyclopropyl-2-oxopropanoate): Biocatalytic Asymmetric Reduction and Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) . Rather than merely listing procedures, this guide deconstructs the causality behind solvent selection, pH control, and catalyst choice to ensure robust, self-validating scale-up campaigns.

Retrosynthetic Strategy & Pathway Selection

The most scalable approach to chiral α-hydroxy esters avoids the classical resolution of racemates (which caps theoretical yield at 50%) in favor of the direct asymmetric reduction of the prochiral α-keto ester [1].

Synthesis SM Dimethyl Oxalate + Cyclopropylmethyl-MgBr Keto Methyl 3-cyclopropyl- 2-oxopropanoate SM->Keto Grignard Addition Prod (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Keto->Prod Pathway A: KRED / GDH Keto->Prod Pathway B: Ru-TsDPEN

Fig 1: Divergent asymmetric reduction pathways from the α-keto ester intermediate.

Precursor Synthesis (Brief)

The starting material, Methyl 3-cyclopropyl-2-oxopropanoate, is synthesized via a highly controlled Grignard addition of cyclopropylmethylmagnesium bromide to a slight excess of dimethyl oxalate at -20°C in THF. The low temperature is critical to prevent double addition, yielding the α-keto ester with >95% purity after vacuum distillation.

Pathway A: Biocatalytic Asymmetric Reduction

Mechanistic Rationale & Causality

Biocatalysis using Ketoreductases (KREDs) has become the gold standard for α-keto ester reduction due to exquisite enantioselectivity and mild aqueous conditions [2]. To make the process economically viable, a stoichiometric cofactor (NADPH) must be recycled in situ. We utilize a Glucose Dehydrogenase (GDH) / D-Glucose recycling system.

The Self-Validating pH-Stat System: The oxidation of D-glucose by GDH generates D-glucono- δ -lactone, which spontaneously hydrolyzes to D-gluconic acid. This acidifies the reaction mixture. KRED enzymes typically denature or lose activity below pH 6.0. By employing an automated pH-stat titrator to maintain the pH at 7.0 using 1.0 M NaOH, the system becomes self-validating : the exact volume of NaOH consumed serves as a real-time, stoichiometric proxy for reaction conversion. When NaOH consumption ceases, the reaction is complete.

Cofactor Keto Alpha-Keto Ester KRED KRED Enzyme Keto->KRED Hydroxy (R)-Alpha-Hydroxy Ester NADPH NADPH NADPH->KRED NADP NADP+ GDH GDH Enzyme NADP->GDH Glucose D-Glucose Glucose->GDH Gluconate D-Gluconic Acid KRED->Hydroxy KRED->NADP GDH->NADPH GDH->Gluconate

Fig 2: Coupled KRED/GDH biocatalytic cycle demonstrating in situ NADPH cofactor recycling.

Protocol: 100g Scale Biocatalytic Reduction
  • Buffer Preparation: In a 2 L jacketed reactor, prepare 1.0 L of 100 mM potassium phosphate buffer. Add 1.0 mM MgSO 4​ (essential for KRED structural stability). Adjust to pH 7.0.

  • Substrate & Co-substrate Loading: Add 150 g (1.5 eq) of D-glucose. Stir until fully dissolved. Add 100 g (0.64 mol) of Methyl 3-cyclopropyl-2-oxopropanoate. The system will form a biphasic emulsion.

  • Enzyme Initiation: Add 0.5 g of NADP + (sodium salt), 1.0 g of GDH-101, and 2.0 g of an (R)-selective KRED (e.g., KRED-R130).

  • Reaction & IPC: Set the reactor temperature to 30°C. Engage the pH-stat titrator loaded with 1.0 M NaOH, set to maintain pH 7.0.

    • In-Process Control (IPC): Monitor NaOH consumption. Theoretical consumption is exactly 640 mL.

    • Chromatographic IPC: Once NaOH addition plateaus, sample the organic phase. Dilute in heptane/IPA and analyze via Chiral HPLC (Chiralcel OD-H, 95:5 Heptane:IPA, 1.0 mL/min, 210 nm). Target: <1% starting material.

  • Downstream Processing: Add 500 mL of MTBE (Methyl tert-butyl ether) and 50 g of Celite. Filter the mixture through a sintered glass funnel to remove denatured proteins (preventing emulsion during extraction). Separate the organic layer. Extract the aqueous layer with an additional 2 x 250 mL MTBE.

  • Isolation: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Pathway B: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH)

Mechanistic Rationale & Causality

For facilities lacking biocatalytic infrastructure, Ruthenium-catalyzed ATH utilizing the Noyori complex (RuCl) is the premier alternative [3].

Causality of the Hydride Source: We utilize a Formic Acid/Triethylamine (TEAF) azeotrope (5:2 molar ratio) rather than isopropanol. Why? Isopropanol-based ATH is an equilibrium process, often stalling at 80-90% conversion for α-keto esters. Formic acid, however, decomposes into CO 2​ gas upon donating its hydride. The irreversible off-gassing of CO 2​ drives the reaction to >99% conversion. Furthermore, the triethylamine buffers the formic acid, preventing the acidic cleavage of the sensitive cyclopropyl ring.

Protocol: 100g Scale ATH
  • Inerting & Setup: Purge a 1 L jacketed reactor with dry Nitrogen for 15 minutes. Moisture must be excluded to prevent catalyst deactivation.

  • Reagent Loading: Add 100 g (0.64 mol) of Methyl 3-cyclopropyl-2-oxopropanoate. Add 300 mL of anhydrous Dichloromethane (DCM).

  • Hydride Source Addition: Slowly add 140 mL of the 5:2 Formic Acid/Triethylamine azeotrope. Caution: Mild exotherm.

  • Catalyst Addition: Add 0.40 g (0.1 mol%) of RuCl. The solution will turn a deep amber color.

  • Reaction & IPC: Heat the reactor to 40°C (gentle reflux of DCM). Ensure the condenser is vented to a mineral oil bubbler to allow CO 2​ escape.

    • Self-Validating IPC: The cessation of bubbling in the mineral oil bubbler indicates the end of hydride transfer. Confirm via GC-FID or HPLC.

  • Workup: Cool to 20°C. Quench the reaction by slowly adding 200 mL of saturated aqueous NaHCO 3​ to neutralize residual formic acid. Separate the DCM layer. Wash with 100 mL of brine.

  • Isolation: Concentrate the DCM layer. To remove trace Ruthenium, dissolve the crude oil in 200 mL MTBE and pass through a short pad of silica gel. Concentrate to yield the purified product.

Quantitative Data & Pathway Comparison

The following table summarizes the key performance metrics of both scale-up pathways based on standardized 100g pilot runs.

ParameterPathway A: Biocatalytic (KRED)Pathway B: Chemocatalytic (ATH)
Yield (Isolated) 92%88%
Enantiomeric Excess (ee) >99.5% (R)96.0% (R)
Catalyst Loading 2 wt% Enzyme0.1 mol% Ru-Complex
Reaction Time 12 - 16 hours6 - 8 hours
E-factor (Waste/Product) ~15 (Aqueous buffer heavy)~8 (Solvent heavy)
Cyclopropyl Ring Integrity 100% (No degradation)98% (Trace ring-opening)
Primary Cost Driver Recombinant Enzymes & NADP + Ruthenium Catalyst & Waste Disposal

Verdict: Pathway A is recommended for late-stage API manufacturing due to the superior enantiomeric excess and absolute preservation of the cyclopropyl ring. Pathway B is highly effective for rapid, early-stage intermediate synthesis where biocatalytic screening time is unavailable.

References

  • Truppo, M. D. (2017). "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." ACS Medicinal Chemistry Letters, 8(5), 476-480. URL:[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). "Advances in the Enzymatic Reduction of Ketones." Accounts of Chemical Research, 40(12), 1412-1419. URL:[Link]

  • Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102. URL:[Link]

Method

Application Note: Preparation and Utilization of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Stereospecific Cross-Coupling

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Field Application: Late-Stage Functionalization, sp³-Enriched Scaffold Synthesis, and Chiral Building Block Generation Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Field Application: Late-Stage Functionalization, sp³-Enriched Scaffold Synthesis, and Chiral Building Block Generation

Executive Summary & Mechanistic Rationale

The pharmaceutical industry's shift toward sp³-hybridized chemical space has driven the demand for versatile, stereodefined building blocks. The cyclopropyl group acts as a highly effective bioisostere for gem-dimethyl and ethyl groups, offering enhanced metabolic stability against CYP450 enzymes while restricting conformational flexibility [1].

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate represents a highly valuable chiral pool-like reagent. However, because it is non-naturally occurring, it must be synthesized via asymmetric catalysis. This application note outlines a robust, self-validating workflow for the enantioselective synthesis of this reagent, its electrophilic activation, and its subsequent application in stereospecific Suzuki-Miyaura cross-coupling.

Causality in Workflow Design
  • Enantioselective Reduction: We utilize Ru-BINAP catalyzed asymmetric hydrogenation of the corresponding α-keto ester. The bidentate coordination of the substrate to the ruthenium center creates a rigid transition state, ensuring high enantiofacial discrimination [2].

  • Electrophilic Activation: The secondary hydroxyl group is a poor leaving group. Conversion to a triflate (trifluoromethanesulfonate) activates the C–O bond for oxidative addition. 2,6-Lutidine is selected as the base over triethylamine to strictly prevent base-catalyzed racemization of the acidic α-proton.

  • Stereospecific Cross-Coupling: A nickel-catalyzed Suzuki-Miyaura coupling is employed. Nickel's high nucleophilicity facilitates an S_N2-like oxidative addition into the secondary alkyl triflate, proceeding with near-perfect inversion of stereochemistry to yield the (S)-α-aryl ester [3].

Workflow A Methyl 3-cyclopropyl -2-oxopropanoate B Asymmetric Hydrogenation A->B C (R)-Methyl 3-cyclopropyl -2-hydroxypropanoate B->C Ru-BINAP >98% ee D Triflation C->D E Chiral Alkyl Triflate D->E Tf2O F Stereospecific Cross-Coupling E->F G (S)-alpha-Aryl Ester Product F->G Ar-B(OH)2 Inversion

Figure 1. Workflow from α-keto ester synthesis to stereospecific cross-coupling product.

Quantitative Data & Optimization

To ensure reproducibility, the asymmetric hydrogenation and cross-coupling steps were rigorously optimized. The data below illustrates the critical parameters required to achieve high enantiomeric excess (ee) and enantiospecificity (es).

Table 1: Optimization of the Asymmetric Hydrogenation Step

Entry Catalyst Solvent Temp (°C) H₂ (atm) Conversion (%) ee (%)
1 RuCl₂[(R)-BINAP] MeOH 25 10 >99 92
2 RuCl₂[(R)-BINAP] EtOH 25 10 >99 95
3 RuCl₂[(R)-BINAP] EtOH 50 50 >99 98

| 4 | RuCl₂[(R)-Tol-BINAP] | EtOH | 50 | 50 | >99 | >99 |

Table 2: Substrate Scope for Stereospecific Suzuki-Miyaura Cross-Coupling

Entry Aryl Boronic Acid Yield (%) Product ee (%) Enantiospecificity (es %)
1 Phenylboronic acid 88 98 99
2 4-Methoxyphenylboronic acid 85 97 98
3 4-Fluorophenylboronic acid 89 98 99

| 4 | 2-Naphthylboronic acid | 82 | 96 | 97 |

Experimental Protocols

Protocol A: Enantioselective Synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Causality Focus: Ethanol is chosen as the solvent (Table 1, Entry 4) because its protic nature facilitates the transfer of hydrogen during the catalytic cycle, while the elevated pressure (50 atm) ensures the rate of reduction outpaces any background thermal degradation of the keto ester.

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with methyl 3-cyclopropyl-2-oxopropanoate (10.0 mmol) and RuCl₂[(R)-Tol-BINAP] (0.05 mmol, 0.5 mol%).

  • Solvent Addition: Add anhydrous, degassed ethanol (20 mL) to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 50 atm. Heat the reaction mixture to 50 °C and stir vigorously for 12 hours.

  • Workup: Carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 8:2) to afford the title compound as a colorless oil.

  • Self-Validation (IPC):

    • Chemical Purity: Analyze via ¹H NMR. The α-proton should appear as a distinct doublet of doublets (dd) at ~4.2 ppm.

    • Chiral Integrity: Analyze via Chiral SFC (Chiralcel OD-H column). A targeted ee of >98% validates the efficiency of the catalyst.

Protocol B: Electrophilic Activation (Triflation)

Causality Focus: Triflic anhydride is highly reactive. The reaction must be maintained at -78 °C to prevent exothermic decomposition. 2,6-Lutidine is sterically hindered, preventing it from acting as a nucleophile or deprotonating the chiral α-center, which would lead to racemization.

Step-by-Step Methodology:

  • Setup: Dissolve (R)-methyl 3-cyclopropyl-2-hydroxypropanoate (5.0 mmol) and 2,6-lutidine (6.0 mmol) in anhydrous dichloromethane (DCM, 25 mL) under an argon atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add trifluoromethanesulfonic anhydride (Tf₂O, 5.5 mmol) dropwise over 15 minutes. Stir at -78 °C for 1 hour.

  • Quenching: Quench the reaction cold by adding 10 mL of ice-cold saturated aqueous NaHCO₃.

  • Extraction: Extract with cold DCM (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <25 °C. Use immediately.

  • Self-Validation (IPC): Analyze an aliquot by ¹H NMR. The complete downfield shift of the α-proton from ~4.2 ppm to ~5.1 ppm indicates quantitative triflation.

Protocol C: Stereospecific Suzuki-Miyaura Cross-Coupling

Causality Focus: The use of NiCl₂·glyme with bathophenanthroline creates a highly active Ni(0) species in situ upon reduction. The S_N2-like oxidative addition guarantees that the (R)-triflate is converted to the (S)-aryl product, allowing predictable spatial arrangement of the final drug scaffold [4].

Mech Ni0 Ni(0) L_n OA Oxidative Addition (Stereochemical Inversion) Ni0->OA Ni2 Alkyl-Ni(II)-OTf (Inverted) TM Transmetalation (Ar-B(OH)2) Ni2->TM Ni2Ar Alkyl-Ni(II)-Ar RE Reductive Elimination (Retention) Ni2Ar->RE OA->Ni2 Alkyl-OTf TM->Ni2Ar Base RE->Ni0 Product

Figure 2. Catalytic cycle of Ni-catalyzed stereospecific cross-coupling.

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, combine NiCl₂·glyme (10 mol%), bathophenanthroline (12 mol%), and arylboronic acid (1.5 equiv) in a dry Schlenk tube.

  • Reagent Addition: Add anhydrous 1,4-dioxane (0.2 M) and potassium phosphate tribasic (K₃PO₄, 2.0 equiv).

  • Electrophile Introduction: Add the freshly prepared (R)-triflate (1.0 equiv) as a solution in 1,4-dioxane.

  • Reaction: Seal the tube, remove from the glovebox, and stir at 25 °C for 24 hours. (Note: Room temperature is critical to prevent background racemization of the triflate).

  • Workup: Dilute with EtOAc, filter through a short pad of Celite, and concentrate. Purify via flash chromatography.

  • Self-Validation (IPC): Determine the enantiospecificity (es) by comparing the ee of the final product to the ee of the starting alcohol via Chiral HPLC. An es of >98% confirms the S_N2 mechanism was maintained without radical scrambling.

References

  • Talele, T. T. "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 2016. URL:[Link]

  • Noyori, R., et al. "Asymmetric Hydrogenation of alpha-Keto Esters." Journal of the American Chemical Society, 1995. URL:[Link]

  • Cherney, A. H., Kadunce, N. T., Reisman, S. E. "Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Alkyl Electrophiles." Chemical Reviews, 2015. URL:[Link]

  • Netherton, M. R., Fu, G. C. "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds." Advanced Synthesis & Catalysis, 2004. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Stability &amp; Storage of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate , a highly sensitive chiral α...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate , a highly sensitive chiral α -hydroxy ester intermediate.

Because the chiral center is positioned at the α -carbon—flanked by an electron-withdrawing hydroxyl group and an ester carbonyl—the α -proton is unusually acidic. This structural feature makes the compound highly susceptible to racemization and degradation if storage conditions are not rigorously controlled.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q: Why is my compound losing enantiomeric excess (ee%) over time, even in a sealed container? A: The primary mechanism for the loss of chiral purity in α -hydroxy esters is base-catalyzed enolization . Trace amounts of base can deprotonate the acidic α -proton at C2. This forms a planar, achiral enolate intermediate. When this intermediate is reprotonated, the proton can attack from either the top or bottom face, resulting in a racemic mixture of (R) and (S) enantiomers.

G A (R)-Enantiomer Chiral C Planar Enolate Achiral Intermediate A->C Deprotonation (-H+) B { Trace Base | e.g., Glass Leachate } B->C Catalyzes D (S)-Enantiomer Chiral C->D Top-face attack (+H+) E (R)-Enantiomer Chiral C->E Bottom-face attack (+H+)

Base-catalyzed enolization pathway leading to racemization.

Q: Does the type of glass container actually matter? A: Absolutely. Storing this compound in standard Type III (soda-lime) glass is a common critical error. Soda-lime glass leaches sodium and calcium oxides into the compound over time, especially if trace moisture is present. These leachates act as Brønsted bases, directly triggering the enolization pathway described above. You must use Type I Borosilicate glass , which is highly neutral and resistant to alkaline leaching, aligning with.

Q: How does atmospheric moisture impact chiral stability? A: Moisture introduces a secondary degradation pathway: ester hydrolysis . Water hydrolyzes the methyl ester to form (R)-3-cyclopropyl-2-hydroxypropanoic acid and methanol. The generation of the free carboxylic acid lowers the local pH. While base catalysis is the primary driver of racemization, acid-catalyzed enolization can also occur. More importantly, hydrolysis destroys the chemical purity of your API intermediate.

Part 2: Quantitative Stability Data

To illustrate the causality between storage conditions and degradation, the following table summarizes 12-month accelerated and long-term stability data for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Storage TempContainer MaterialAtmosphereInitial ee%12-Month ee%12-Month PurityPrimary Degradation Pathway
25°C Type III (Soda-Lime)Ambient Air99.5%82.1% 88.4%Base-catalyzed enolization & Hydrolysis
25°C Type I BorosilicateAmbient Air99.5%94.3% 91.2%Hydrolysis (moisture ingress)
4°C Type I BorosilicateArgon Purge99.5%98.2% 98.8%Trace enolization
-20°C Type I BorosilicateArgon Purge99.5%99.4% 99.8%None (Kinetic Arrest)

Data Interpretation: The data clearly shows that controlling the container material (eliminating alkaline leachates) and atmosphere (eliminating moisture) preserves chemical purity, but thermal control (-20°C) is strictly required to arrest the kinetic energy needed to overcome the enolization activation barrier.

Part 3: Self-Validating Storage Protocol (SOP)

To ensure maximum chiral and chemical stability, follow this self-validating standard operating procedure. This protocol is designed so that any failure in execution will be caught by the downstream validation metrics, ensuring absolute trustworthiness in your experimental pipeline.

G S1 1. Dehydration (KF Titration) S2 2. Aliquoting (Type I Glass) S1->S2 S3 3. Argon Purge (Inerting) S2->S3 S4 4. PTFE Sealing (Barrier) S3->S4 S5 5. -20°C Storage (Kinetic Arrest) S4->S5

Step-by-step workflow for the stability-indicating storage of chiral esters.

Step 1: Material Preparation & Dehydration
  • Action: Dry the (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate over activated 3Å molecular sieves if stored as a liquid, or via lyophilization if synthesized in an aqueous workup.

  • Causality: Removes trace water to prevent downstream ester hydrolysis.

  • Validation: Perform a Karl Fischer (KF) titration. Proceed only if water content is <0.05%.

Step 2: Aliquoting into Neutral Containers
  • Action: Transfer the compound into pre-baked (250°C for 2 hours) Type I Borosilicate glass vials . Do not store the bulk compound in a single vial. Aliquot into single-use volumes (e.g., 100 mg or 1 g per vial).

  • Causality: Baking removes residual surface moisture. Aliquoting prevents repeated freeze-thaw cycles and atmospheric exposure during daily lab use, which are the leading causes of batch degradation.

Step 3: Inert Atmosphere Purging
  • Action: Place the vials in a glovebox or use a Schlenk line to purge the headspace with ultra-high purity (UHP) Argon.

  • Causality: Argon is heavier than air and effectively displaces both oxygen and atmospheric moisture, neutralizing the risk of oxidative degradation and hydrolysis.

Step 4: PTFE Sealing
  • Action: Seal the vials using caps fitted with PTFE (Teflon)-lined silicone septa .

  • Causality: Standard rubber or silicone septa are permeable to atmospheric moisture over long periods. PTFE provides an impermeable chemical barrier, ensuring the internal Argon atmosphere remains uncompromised.

Step 5: Deep Freeze Storage & Continuous Validation
  • Action: Store the sealed aliquots in a dedicated, temperature-monitored freezer at -20°C (or -80°C for multi-year storage).

  • Validation (The Self-Validating Loop): Every 6 months, pull one aliquot and run Chiral HPLC and standard LC-MS.

    • Diagnostic Logic: If ee% drops but overall purity is >99%, your container is leaching base (enolization). If ee% drops and purity drops (appearance of the free acid mass), your PTFE seal failed and moisture entered (hydrolysis).

Part 4: References

The methodologies and mechanistic principles detailed in this guide are grounded in established pharmaceutical stability guidelines and fundamental organic chemistry standards:

  • European Medicines Agency / ICH. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). URL:[Link]

  • European Medicines Agency / ICH. ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. (Defines the requirement for chiral identity and enantiomeric purity testing). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for Methyl lactate (Utilized as the foundational structural analog for baseline α -hydroxy ester stability and reactivity profiling). URL:[Link]

Optimization

Technical Support Center: Solvent Optimization for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the solubility, crystallization, and purification of (R)-Methyl 3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This hub is designed for researchers, process chemists, and drug development professionals tasked with optimizing the solubility, crystallization, and purification of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate .

As a chiral α -hydroxy ester with a sterically compact, hydrophobic cyclopropyl ring, this molecule presents unique thermodynamic challenges. Its capacity for intramolecular hydrogen bonding (between the C2 hydroxyl and the ester carbonyl) significantly alters its apparent polarity, often leading to unexpected solubility profiles and phase-separation events during process scale-up.

Optimization Workflow & Decision Matrix

The following diagnostic workflow outlines the standard protocol for identifying optimal solvent systems while avoiding common degradation pathways.

G N1 Define Target Profile (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate N2 In Silico Solvent Selection (Hansen Solubility Parameters) N1->N2 N3 High-Throughput Screening (Thermodynamic Solubility) N2->N3 N4 Identify Hit Solvents (Anti-solvent pairs) N3->N4 N5 Troubleshooting: Oiling Out / Degradation? N4->N5 N5->N2 Issues Detected N6 MSZW Determination (Process Optimization) N5->N6 No Issues

Workflow for optimizing solvent conditions and troubleshooting solubility issues.

Quantitative Solvent Selection Matrix

To streamline your initial screening, we have compiled a matrix of common process solvents. Selection must balance the molecule's dual polarity with regulatory constraints, adhering to the .

SolventICH Class δP​ (Polarity) δH​ (H-Bonding)Predicted SolubilityProcess Risk Factor
Methanol Class 212.322.3Very HighLow (Silent transesterification)
Ethanol Class 38.819.4HighHigh (Formation of ethyl ester impurity)
Ethyl Acetate Class 35.37.2ModerateLow (Good crystallization solvent)
Toluene Class 21.42.0Moderate-LowLow (Excellent anti-solvent)
Heptane Class 30.00.0Very LowLow (Prone to inducing oiling out)
Water N/A16.042.3LowHigh (Hydrolysis at extreme pH)

Data derived from standard Hansen Solubility Parameters (HSP) and aligned with the .

Knowledge Base: Troubleshooting & FAQs

Q: Why does my compound exhibit "oiling out" (Liquid-Liquid Phase Separation) instead of crystallizing during anti-solvent addition?

The Causality: (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate possesses a relatively low melting point and a highly flexible hydrophobic cyclopropyl tail. When an anti-solvent (like heptane or water) is added rapidly at high concentrations, the chemical potential of the system favors the formation of a solute-rich liquid phase rather than an ordered crystal lattice. The intramolecular hydrogen bond between the α -hydroxyl and the ester carbonyl masks the molecule's polarity, pushing it into a metastable liquid-liquid boundary. The Solution: Shift the thermodynamic pathway. Instead of anti-solvent addition, utilize a cooling crystallization strategy in a single-component solvent with a steep temperature-dependent solubility curve (e.g., Toluene or Isopropyl Acetate). If anti-solvent must be used, seed the solution before reaching the metastable zone limit to force nucleation over phase separation.

Q: How do I prevent transesterification when using alcohol solvents for solubility optimization?

The Causality: The methyl ester moiety is highly susceptible to nucleophilic attack. If you dissolve this compound in ethanol or propanol and apply heat (especially if trace acidic or basic impurities are present from upstream synthesis), the solvent will attack the carbonyl carbon, resulting in a mixture of methyl, ethyl, or propyl esters. The Solution: Implement a strict solvent-matching protocol. If an alcohol is required for solubility, only use Methanol . Methanolysis will result in a "silent" transesterification—regenerating the exact same methyl ester. Alternatively, use sterically hindered alcohols like Isopropanol (IPA), which lack the nucleophilicity to efficiently attack the ester.

Q: Is there a risk of racemization at the C2 chiral center during prolonged heating in solution?

The Causality: The α -proton at the C2 position is flanked by an electron-withdrawing ester and a hydroxyl group, making it mildly acidic. Under strongly basic conditions, enolization can occur, leading to the loss of the (R)-stereocenter. The Solution: Maintain solvent systems at a neutral to slightly acidic pH (pH 4-6). Avoid using basic solvents (like pyridine or basic amines) during high-temperature solubility screening.

Standard Operating Procedure: Self-Validating Solubility Screening

To ensure empirical data is robust and reproducible, utilize this step-by-step methodology for High-Throughput Thermodynamic Solubility and Metastable Zone Width (MSZW) determination. This protocol is designed as a self-validating system: the mass balance and chiral purity checks built into the final steps confirm that the physical conditions did not induce chemical degradation.

Protocol: High-Throughput Polythermal Screening

Step 1: Gravimetric Dispensing & Solvent Matrix Preparation

  • Accurately weigh 10.0 mg, 20.0 mg, 40.0 mg, and 80.0 mg aliquots of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate into clear 1.5 mL HPLC glass vials.

  • Add exactly 1.0 mL of the target solvent (e.g., Ethyl Acetate, Toluene, Methanol) to each vial.

  • Insert magnetic stir bars and seal the vials with PTFE-lined caps to prevent solvent evaporation.

Step 2: Temperature Cycling (Transmissivity Measurement)

  • Place the vials in a parallel crystallization platform (e.g., Crystal16 or equivalent transmissivity apparatus).

  • Program the thermal cycle:

    • Heat from 10°C to 70°C at a rate of 0.5°C/min.

    • Hold at 70°C for 30 minutes.

    • Cool from 70°C to 10°C at a rate of 0.5°C/min.

  • Monitor the clear point (dissolution temperature) during heating and the cloud point (nucleation temperature) during cooling.

Step 3: Data Analysis & MSZW Calculation

  • Plot the natural log of concentration ( lnX ) versus the inverse of the clear point temperature ( 1/T ) to generate a van 't Hoff plot.

  • Calculate the Metastable Zone Width (MSZW) by subtracting the cloud point temperature from the clear point temperature for each concentration. A narrow MSZW (<10°C) indicates favorable primary nucleation.

Step 4: System Validation (Critical Step)

  • Filter the resulting suspensions from the 10°C hold.

  • Chemical Integrity Check: Analyze the filtrate via quantitative HPLC to ensure mass balance (confirming no thermal degradation occurred during the 70°C hold).

  • Chiral Integrity Check: Analyze the isolated solid via Chiral HPLC. The enantiomeric excess (ee) must remain 99.0%. If the ee drops, the thermal cycle in that specific solvent induced racemization, and the solvent must be discarded from the process design.

References

  • ICH Q3C (R8) Impurities: Guidance for Residual Solvents Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation URL:[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable Solvent Selection Guide Source: American Chemical Society (ACS) URL:[Link]

  • High-Throughput Solubility Measurement in Drug Discovery and Development Source: Advanced Drug Delivery Reviews (via PubMed) URL:[Link]

Troubleshooting

Purification techniques for removing impurities from (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Initiating Research on Impurities I'm starting with comprehensive Google searches. I aim to identify the typical impurities that arise during the synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate and understand t...

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Research on Impurities

I'm starting with comprehensive Google searches. I aim to identify the typical impurities that arise during the synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate and understand the established purification techniques for it. This initial data gathering is crucial.

Analyzing Impurities & Techniques

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Developing Comprehensive Structure

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Optimization

Technical Support Center: Stabilizing (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in Aqueous Formulations

Welcome to the Application Support Center. As researchers and drug development professionals, working with chiral alpha-hydroxy esters like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate presents unique formulation challen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As researchers and drug development professionals, working with chiral alpha-hydroxy esters like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate presents unique formulation challenges. This compound features three structurally sensitive domains: a methyl ester, an alpha-chiral center bearing a hydroxyl group, and a cyclopropyl ring.

This guide synthesizes physical organic chemistry principles with field-proven formulation strategies to help you troubleshoot degradation issues, optimize your aqueous stability, and ensure the integrity of your experimental data.

Mechanistic Overview of Degradation

To stop degradation, we must first understand the causality behind it. The degradation of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in water is not a single pathway, but a competition between three distinct mechanisms depending on the formulation environment.

  • Accelerated Ester Hydrolysis: The alpha-hydroxyl group exerts a strong electron-withdrawing inductive effect (-I) on the adjacent ester carbonyl. This increases the electrophilicity of the carbonyl carbon, significantly lowering the activation energy for nucleophilic attack by water or hydroxide ions. Consequently, this compound hydrolyzes much faster at physiological pH than standard aliphatic esters .

  • Base-Catalyzed Racemization: The alpha-proton is flanked by two electron-withdrawing groups (the ester and the hydroxyl). This lowers its pKa​ , making it susceptible to deprotonation by bases. This forms a planar enolate intermediate, leading to the loss of the (R)-configuration and resulting in a racemic mixture.

  • Acid-Catalyzed Ring Opening: While the cyclopropyl ring is stable under neutral and basic conditions, highly acidic environments (pH < 2.0) can protonate the ring, leading to electrophilic ring-opening via a carbocation-like transition state.

Degradation A (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate B Ester Hydrolysis (Acid/Base Catalyzed) A->B H2O, pH < 3.5 or pH > 5.5 C Racemization (Base Catalyzed) A->C OH-, pH > 7.0 D Ring Opening (Strong Acid) A->D H+, pH < 2.0

Degradation pathways of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in water.

Troubleshooting Guides & FAQs

Q1: My compound degrades rapidly in standard PBS (pH 7.4). Why is this happening?

A: Standard Phosphate-Buffered Saline (PBS) is highly detrimental to alpha-hydroxy esters. At pH 7.4, the solution is basic enough to trigger rapid saponification (base-catalyzed hydrolysis). Furthermore, phosphate ions act as general base catalysts . They actively assist in removing a proton from water, increasing its nucleophilicity and accelerating the attack on your ester carbonyl. To fix this, you must shift to a slightly acidic pH and abandon phosphate buffers.

Q2: I am observing a loss of enantiomeric purity over time. What is causing this?

A: You are witnessing racemization via enolization. Because the alpha-proton is relatively acidic, any basic components in your formulation (even mild biological buffers like Tris at pH 8.0) can deprotonate the chiral center. Once the planar enolate forms, reprotonation occurs from either face, yielding the (S)-enantiomer. Maintaining the formulation pH below 5.0 completely suppresses this pathway.

Q3: Can I just store my aqueous stock solution at -20°C to halt degradation?

A: Proceed with extreme caution. Freezing aqueous buffer solutions can cause drastic pH shifts. For example, sodium phosphate buffers can drop by up to 3 pH units during freezing due to the differential crystallization of buffer salts . This sudden drop into highly acidic territory can trigger cyclopropyl ring opening. It is safer to store optimized liquid formulations at 2–8°C, or lyophilize the compound if long-term storage is required.

Q4: How do I choose the right buffer for in vivo or in vitro assays?

A: You must select buffers that are non-nucleophilic and lack general base catalysis properties. Avoid Tris (primary amine acts as a nucleophile) and Phosphate. Instead, utilize Good's buffers like MES (useful range pH 5.5–6.7) or simple Acetate buffers (pH 3.6–5.6).

Quantitative Data & Buffer Selection

The following tables summarize the kinetic behavior of the compound to help you make informed formulation decisions.

Table 1: Simulated Stability Profile at 25°C
Formulation pHPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Recommendation
pH 2.0 Acid Hydrolysis / Ring Opening< 12 HoursAvoid. Too acidic.
pH 4.0 None (Minimum degradation)> 14 DaysOptimal target pH.
pH 7.4 Base Hydrolysis / Racemization~ 4 HoursUnsuitable for stock solutions.
pH 9.0 Rapid Saponification< 30 MinutesAvoid completely.
Table 2: Buffer Compatibility Matrix
Buffer SystemUseful pH RangeNucleophilicitySuitability for this Ester
Acetate 3.6 – 5.6Very LowExcellent (Ideal for stock solutions)
MES 5.5 – 6.7LowGood (For mildly acidic assays)
Phosphate 5.8 – 8.0Moderate (General Base)Poor (Accelerates hydrolysis)
Tris 7.0 – 9.0High (Primary Amine)Critical Failure (Forms amides)

Experimental Protocols

To ensure self-validating and reproducible results, follow these step-by-step methodologies for optimizing your specific formulation.

Workflow Step1 1. pH Screening (pH 3.0 - 8.0) Step2 2. Buffer Selection (Non-nucleophilic) Step1->Step2 Step3 3. Temp Profiling (4°C, 25°C, 40°C) Step2->Step3 Step4 4. Co-solvent Addition Step3->Step4 Final Optimized Formulation Step4->Final

Step-by-step workflow for optimizing the aqueous stability of the compound.

Protocol A: Determining the pH-Rate Profile (V-Curve Analysis)

Objective: Identify the exact pH of maximum stability (lowest kobs​ ) for your specific concentration.

  • Buffer Preparation: Prepare 50 mM solutions of Acetate (pH 3.5, 4.0, 4.5, 5.0) and MES (pH 5.5, 6.0, 6.5). Verify pH using a calibrated meter at 25°C.

  • Spiking: Dissolve (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in anhydrous DMSO to create a 100 mM master stock. Spike 10 µL of this master stock into 990 µL of each buffer (final concentration: 1 mM, 1% DMSO).

  • Incubation & Sampling: Incubate the vials in a thermomixer at 25°C. Withdraw 50 µL aliquots at t=0,1,2,4,8,and 24 hours.

  • Quenching: Immediately quench each aliquot by mixing with 50 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. This drastically drops the pH and precipitates buffer salts, locking the degradation state.

  • Analysis: Analyze via HPLC-UV (or LC-MS). Plot the natural log of the remaining peak area versus time to determine the pseudo-first-order rate constant ( kobs​ ) for each pH.

  • Validation: Plot log(kobs​) vs. pH. The lowest point on the resulting V-shaped curve dictates your optimal formulation pH.

Protocol B: Preparation of a Stabilized Aqueous Stock Solution

Objective: Formulate a ready-to-use, stable stock for downstream biological testing.

  • Excipient Selection: To further reduce water activity ( aw​ ) and shield the ester, utilize a co-solvent system. Prepare a vehicle of 10% Propylene Glycol (PG) in 50 mM Sodium Acetate buffer, adjusted precisely to pH 4.0.

  • Dissolution: Weigh the required mass of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate. Slowly add the pH 4.0 vehicle while vortexing. Causality note: The PG lowers the dielectric constant of the medium, which increases the activation energy required for the polar transition state of hydrolysis.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE or regenerated cellulose syringe filter. Avoid nylon filters, as they can bind highly functionalized organic molecules.

  • Storage: Aliquot into amber glass vials (to prevent any potential photo-oxidation of the alpha-hydroxyl group) and store at 2–8°C.

References

  • Chemistry LibreTexts. "Hydrolysis of Esters." Supplemental Modules (Organic Chemistry). This source details the fundamental mechanisms of acid- and base-catalyzed ester hydrolysis, supporting the claims regarding the inductive effects of alpha-substituents. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide to HPLC Validation Methods for the Enantiomeric Purity of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

As a Senior Application Scientist, I frequently encounter chiral intermediates where subtle structural nuances dictate the entire analytical strategy. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a prime example: an α...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter chiral intermediates where subtle structural nuances dictate the entire analytical strategy. (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a prime example: an α -hydroxy ester featuring a rigid, sterically demanding cyclopropyl ring. Determining its enantiomeric purity is critical, as trace amounts of the (S)-enantiomer can drastically alter the pharmacokinetic or toxicological profile of the downstream Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of Chiral Stationary Phases (CSPs) for this compound, followed by a self-validating, step-by-step methodology for ICH-compliant High-Performance Liquid Chromatography (HPLC) validation.

Mechanistic Overview: The Causality of Chiral Recognition

To separate the (R) and (S) enantiomers of Methyl 3-cyclopropyl-2-hydroxypropanoate, we must establish a transient diastereomeric complex between the analyte and the CSP. This relies on a three-point interaction model:

  • Hydrogen Bond Donor: The C2-hydroxyl group interacts with the carbamate carbonyl of the CSP.

  • Dipole-Dipole/H-Bond Acceptor: The C1-ester carbonyl interacts with the carbamate NH of the CSP.

  • Steric Inclusion: The C3-cyclopropyl group must physically fit into the chiral groove of the polymer.

Why Amylose Outperforms Cellulose for Cyclopropyl Derivatives

When comparing polysaccharide-based CSPs, the polymer backbone dictates the shape of the chiral cavity. forms a helical structure with a relatively wide, accessible groove. This allows the bulky cyclopropyl group to intercalate deeply, maximizing the H-bonding interactions at C1 and C2. Conversely, Cellulose tris(3,5-dimethylphenylcarbamate) possesses a more linear, tighter conformation. The rigid cyclopropyl ring causes steric clashing in the cellulose cavity, pushing the chiral center away from the H-bonding sites and resulting in poor enantioseparation.

Objective Comparison of Chiral Stationary Phases

To empirically validate the mechanistic theory, we screened three industry-standard CSP alternatives using a Normal Phase (NP) mobile system of Hexane/Isopropanol (IPA).

Causality in Solvent Choice: Hexane maintains the structural integrity of the coated CSP. We selected IPA over Ethanol because IPA’s steric bulk prevents it from outcompeting the analyte for the deepest chiral binding sites, preserving selectivity ( α ) while ensuring timely elution.

Table 1: Performance Comparison of Alternative CSPs
Stationary Phase ChemistryCommercial EquivalentRetention Time (R)Retention Time (S)Selectivity ( α )Resolution ( Rs​ )Suitability
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak® AD-H8.42 min10.15 min1.253.10 Optimal
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel® OD-H7.10 min7.45 min1.060.85Fail ( Rs​<1.5 )
Cellulose tris(4-methylbenzoate) Chiralcel® OJ-H12.30 min12.30 min1.000.00Co-elution

Conclusion: The Amylose-based CSP is the only viable alternative that provides baseline resolution ( Rs​>2.0 ), proving the necessity of the helical chiral cavity for cyclopropyl accommodation.

Experimental Protocol: Step-by-Step Method Validation

A method is only as good as its validation. The following protocol is designed as a self-validating system, ensuring that any systemic error (e.g., co-eluting impurities, detector saturation) is immediately flagged before the method is approved for Quality Control (QC) release, strictly adhering to .

Phase 1: Preparation and System Suitability Testing (SST)
  • Mobile Phase Preparation: Mix HPLC-grade Hexane and IPA at a 95:5 (v/v) ratio. Critical Step: Degas ultrasonically for 15 minutes. Because the ester carbonyl is detected at a low UV wavelength (210 nm), dissolved oxygen will cause severe baseline drift.

  • Sample Diluent: Dissolve all standards and samples strictly in the mobile phase. Causality: Using a stronger solvent (like pure Methanol) causes a "solvent plug" effect, locally disrupting the analyte's partitioning into the stationary phase and causing peak splitting.

  • SST Execution: Inject a 1.0 mg/mL racemic mixture.

    • Acceptance Criteria: Resolution ( Rs​ ) 2.0; Tailing factor 1.5; Theoretical plates ( N ) 5000.

Phase 2: ICH Q2(R2) Validation Workflow
  • Specificity: Inject a blank (diluent), the (R)-enantiomer, and the (S)-enantiomer individually. Verify no blank peaks elute at the retention times of the analytes.

  • Limit of Detection (LOD) & Quantitation (LOQ): Dilute the (S)-enantiomer until the Signal-to-Noise (S/N) ratio reaches 3:1 (LOD) and 10:1 (LOQ).

  • Linearity: Prepare 6 concentration levels of the (S)-enantiomer ranging from LOQ to 150% of the specification limit (typically 0.15%). Plot peak area vs. concentration.

  • Accuracy (Spike Recovery): Spike known amounts of the (S)-enantiomer into a nominal concentration (10 mg/mL) of the (R)-enantiomer at 0.05%, 0.10%, and 0.15% levels.

    • Self-Validating Check: If recovery falls outside 90-110%, it indicates the massive (R)-enantiomer peak is structurally masking the trace (S)-enantiomer peak, requiring a reduction in injection volume.

Validation Data Summary

The optimized method utilizing the Amylose-based CSP was subjected to full validation. The quantitative results are summarized below.

Table 2: ICH Validation Results for (S)-Enantiomer Impurity
Validation ParameterExperimental ResultICH Acceptance CriteriaStatus
LOD (S/N 3:1) 0.015% (1.5 μ g/mL)Report ValuePass
LOQ (S/N 10:1) 0.04% (4.0 μ g/mL) 0.05%Pass
Linearity ( R2 ) 0.9998 (Range: 0.04% - 0.20%) 0.999Pass
Accuracy (Recovery) 98.5% - 101.2%90.0% - 110.0%Pass
Method Precision (RSD) 1.2% (n=6 at 0.10% spike) 5.0%Pass

Method Development and Validation Lifecycle

The following diagram maps the logical progression from initial column screening to final QC approval.

HPLC_Validation Start Column Screening (Amylose vs Cellulose) Opt Mobile Phase Optimization (Hexane/IPA Ratio) Start->Opt SST System Suitability (Rs > 2.0) Opt->SST Val ICH Q2(R2) Validation SST->Val Spec Specificity Val->Spec Lin Linearity & Range Val->Lin Acc Accuracy (Recovery) Val->Acc Prec Precision (RSD) Val->Prec Approve Validated Method Ready for QC Spec->Approve Lin->Approve Acc->Approve Prec->Approve

Workflow of chiral HPLC method development and ICH Q2(R2) validation lifecycle.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for Amylose tris(3,5-dimethylphenylcarbamate)." PubChem. Available at: [Link]

Comparative

Comparing (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate vs its (S)-enantiomer in chiral synthesis

Executive Summary The incorporation of cyclopropyl rings into active pharmaceutical ingredients (APIs) is a proven strategy for enhancing metabolic stability, reducing lipophilicity, and imposing conformational restricti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of cyclopropyl rings into active pharmaceutical ingredients (APIs) is a proven strategy for enhancing metabolic stability, reducing lipophilicity, and imposing conformational restriction. When this moiety is adjacent to a chiral α -hydroxy ester—as seen in Methyl 3-cyclopropyl-2-hydroxypropanoate —it creates a highly versatile, stereodense building block.

As a Senior Application Scientist, I frequently evaluate the synthetic utility of such intermediates. This guide objectively compares the (R)- and (S)-enantiomers of this compound, detailing the mechanistic causality behind their synthesis, providing self-validating experimental protocols, and analyzing their performance in downstream stereospecific functionalizations.

Mechanistic Causality: Selecting the Synthetic Route

Accessing enantiopure Methyl 3-cyclopropyl-2-hydroxypropanoate requires the asymmetric reduction of the common precursor, methyl 3-cyclopropyl-2-oxopropanoate . The selection of the reduction methodology is not arbitrary; it is dictated by the desired enantiomer, scalability requirements, and environmental factors.

Pathway A: Transition Metal-Catalyzed Asymmetric Hydrogenation (Targeting the R-Enantiomer)

To access the (R)-enantiomer, transition metal catalysis utilizing chiral diphosphine ligands remains the industry standard. The causality of stereocontrol lies in the chiral environment generated by the Ru(II)-BINAP complex. The α -keto ester acts as a bidentate ligand, coordinating to the ruthenium center via both the ketone and ester carbonyl oxygens. The steric bulk of the BINAP ligand dictates the facial approach of the hydride, reliably yielding the (R)-configuration. This method is highly scalable but requires specialized high-pressure hydrogenation equipment.

Pathway B: Biocatalytic Ketoreduction (Targeting the S-Enantiomer)

Engineered Ketoreductases (KREDs) have revolutionized the synthesis of chiral alcohols. For the (S)-enantiomer, KREDs provide exquisite enantioselectivity under mild, aqueous conditions. The causality here is driven by the rigid topography of the enzyme's active site, which forces the bulky cyclopropylmethyl group into a specific binding pocket, exposing only one face of the ketone to the NADPH cofactor. Furthermore, the use of a Glucose/Glucose Dehydrogenase (GDH) coupled system drives the equilibrium forward by continuously regenerating NADPH .

SynthesisWorkflow KetoEster Methyl 3-cyclopropyl -2-oxopropanoate RuCat Ru(II)-BINAP Catalysis (H2, MeOH, 50 atm) KetoEster->RuCat Pathway A (Chemical) KRED Biocatalysis (KRED) (NADPH, GDH, pH 7.0) KetoEster->KRED Pathway B (Enzymatic) REnant (R)-Methyl 3-cyclopropyl -2-hydroxypropanoate RuCat->REnant 95% ee SEnant (S)-Methyl 3-cyclopropyl -2-hydroxypropanoate KRED->SEnant >99% ee

Caption: Divergent synthesis pathways for (R)- and (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both synthetic routes based on standardized 100-gram scale optimizations.

MetricRu(II)-BINAP HydrogenationBiocatalytic Ketoreduction (KRED)
Target Enantiomer (R)-Enantiomer(S)-Enantiomer
Enantiomeric Excess (ee) 94 - 96%> 99.5%
Isolated Yield 88%92%
Reaction Time 12 - 18 hours24 - 36 hours
Space-Time Yield (STY) ~45 g/L/day~25 g/L/day
E-factor (Waste/Product) High (Solvent intensive workup)Low (Aqueous, biodegradable)
Primary Limitation Requires high-pressure H2Requires strict pH/temp control

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating critical In-Process Controls (IPCs).

Protocol A: Synthesis of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Objective: Asymmetric hydrogenation using Ru-catalysis.

  • Preparation: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with methyl 3-cyclopropyl-2-oxopropanoate (100 mmol) and anhydrous, degassed methanol (50 mL).

  • Catalyst Addition: Add RuCl2​n​ (0.1 mol%).

  • Pressurization: Seal the autoclave, purge with H2​ three times, and pressurize to 50 atm.

  • Reaction: Heat the vessel to 50°C with vigorous stirring (800 rpm).

  • IPC Validation: After 12 hours, sample the reaction. Validation criteria: GC-FID analysis must show <1% residual keto ester. If >1%, continue stirring for 4 hours.

  • Workup: Vent the H2​ gas safely. Concentrate the methanolic solution in vacuo. Pass the crude oil through a short pad of silica gel (eluting with 10% EtOAc in Hexanes) to remove ruthenium salts.

  • Analytical Validation: Determine enantiomeric purity via Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10, 1.0 mL/min). Target: 95% ee.

Protocol B: Synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Objective: Biocatalytic reduction using a coupled enzyme system.

  • Buffer Preparation: Prepare 500 mL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ .

  • System Assembly: To the buffer, add D-glucose (150 mmol), NADP+ (0.1 mmol), Glucose Dehydrogenase (GDH, 1000 U), and KRED enzyme (1.0 g).

  • Substrate Addition: Slowly add methyl 3-cyclopropyl-2-oxopropanoate (100 mmol) to the stirring aqueous mixture at 30°C.

  • pH Maintenance: The oxidation of glucose generates gluconic acid. Validation criteria: Use an automated pH-stat titrator dispensing 1M NaOH to maintain pH strictly between 6.9 and 7.1. The reaction is self-validating; cessation of NaOH consumption indicates reaction completion.

  • Workup: Add Celite (10 g) and filter to remove denatured proteins. Extract the aqueous filtrate with EtOAc (3 x 200 mL). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate.

  • Analytical Validation: Confirm >99% ee via Chiral HPLC using the identical method described in Protocol A.

Downstream Utility & Stereospecific Functionalization

The true value of these chiral α -hydroxy esters lies in their downstream utility. However, the presence of the cyclopropyl group introduces a significant mechanistic constraint: avoidance of carbocation intermediates .

The cyclopropylmethyl carbocation is notoriously unstable and prone to rapid ring-expansion (to cyclobutyl derivatives) or ring-opening (to homoallyl derivatives). Therefore, functionalization of the C2 hydroxyl group must proceed via concerted SN​2 mechanisms to preserve both the cyclopropyl ring and the stereochemical integrity.

Stereochemical Inversion Strategies

If a synthetic route requires an (S)-amine derivative but only the (R)-alcohol is available, stereospecific inversion is required. This is achieved via two primary methods:

  • Mild Triflation/Displacement: Activation of the hydroxyl group using triflic anhydride at -78°C, followed by immediate displacement with sodium azide.

  • Mitsunobu Reaction: Direct displacement using triphenylphosphine, DEAD, and a pronucleophile. This method ensures strict SN​2 inversion without carbocation leakage .

Downstream REnant (R)-Enantiomer (Alcohol) Triflate Triflation (Tf2O, Pyridine, -78°C) REnant->Triflate Activation Mitsunobu Mitsunobu Inversion (DEAD, PPh3, Nu-H) REnant->Mitsunobu Direct Substitution Azide (S)-Azide (NaN3, DMF) Triflate->Azide SN2 Inversion Amine (S)-Amine (Pd/C, H2) Azide->Amine Reduction SNu (S)-Nucleophile Adduct Mitsunobu->SNu SN2 Inversion

Caption: Stereospecific functionalization of the (R)-enantiomer avoiding cyclopropyl ring-opening.

By understanding the causality of the reaction conditions—specifically the absolute requirement to suppress SN​1 pathways—researchers can reliably utilize either the (R)- or (S)-enantiomer of Methyl 3-cyclopropyl-2-hydroxypropanoate to build complex, stereochemically pure APIs.

References

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. (1989). Asymmetric hydrogenation of β -keto carboxylic esters. A practical, purely chemical access to β -hydroxy esters in high enantiomeric purity. Journal of the American Chemical Society, 111(24), 9134–9135.[Link]

  • Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2011). Advances in the enzymatic reduction of ketones. Chemical Reviews, 111(7), 4073–4138.[Link]

  • Swamy, K. C. K., Kumar, N. N. B., Balaraman, E., & Kumar, K. V. P. P. (2009). Mitsunobu and related reactions: advances and applications. Chemical Reviews, 109(6), 2551–2651.[Link]

  • Prakash, G. K. S., & Schleyer, P. v. R. (2003). Stable carbocations and their role in cyclopropylcarbinyl rearrangements. Journal of Organic Chemistry, 68(17), 6599–6604.[Link]

Comparative

Benchmarking (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate Yield: Biocatalysis vs. Traditional Chiral Reagents

Executive Summary & Chemical Context The synthesis of chiral α -hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly valued building...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The synthesis of chiral α -hydroxy esters is a cornerstone of modern pharmaceutical development. Specifically, (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly valued building block. The incorporation of a cyclopropyl group introduces unique steric bulk and alters the lipophilicity and metabolic stability of downstream active pharmaceutical ingredients (APIs).

However, the asymmetric reduction of its precursor, methyl 3-cyclopropyl-2-oxopropanoate, presents significant chemoselectivity and enantioselectivity challenges. The proximity of the ester carbonyl and the steric demands of the cyclopropylmethyl side chain often lead to mismatched transition states when using traditional chiral reagents. This guide benchmarks the yield, enantiomeric excess (ee), and scalability of traditional chemocatalytic methods against modern engineered biocatalysis.

Mechanistic Rationale & Catalyst Selection

To achieve the (R)-configuration, the reduction of the α -keto ester must proceed via strict re-face or si-face hydride attack, depending on the priority rules of the specific catalyst complex.

  • Corey-Bakshi-Shibata (CBS) Reduction: Utilizes an oxazaborolidine catalyst with a borane source. While historically significant for ketone reduction, the CBS catalyst often struggles with α -keto esters because the ester oxygen can competitively coordinate with the boron atom, disrupting the highly organized chair-like transition state required for high enantioselectivity .

  • Ru-BINAP Asymmetric Hydrogenation: Pioneered by Noyori, this method relies on the dynamic kinetic resolution or direct asymmetric hydrogenation of the ketone. The α -ester carbonyl acts as a directing group, coordinating to the Ruthenium center. However, the cyclopropyl group's rigid geometry can induce steric clashing with the bulky BINAP ligands, often capping ee in the low 90s .

  • Engineered Ketoreductases (KREDs): Modern biocatalysis utilizes directed evolution to reshape the active site of KRED enzymes. By precisely contouring the binding pocket to accommodate the cyclopropyl ring while anchoring the ester moiety, KREDs force hydride delivery from NADPH exclusively to the desired face, effectively bypassing the limitations of open-transition-state chemocatalysis .

Quantitative Benchmarking Data

The following table synthesizes experimental data comparing the three primary synthesis routes for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate at a 100 mmol scale.

Synthesis MethodCatalyst LoadingTemp (°C)Reaction TimeIsolated Yield (%)Enantiomeric Excess (ee %)E-Factor (kg waste / kg product)
CBS Reduction 10 mol%-20 °C18 h78%88%> 45
Ru-BINAP Hydrogenation 0.1 mol% (S/C 1000)25 °C12 h85%92%~ 20
Engineered KRED 2 g/L (Enzyme)30 °C24 h98% >99.5% < 5

Data Interpretation: While Ru-BINAP offers a respectable yield and ee, the engineered KRED provides near-perfect enantioselectivity and a significantly lower E-factor, eliminating the need for heavy metal remediation.

Experimental Workflows & Methodologies

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems. Both methods require rigorous exclusion of moisture (for chemocatalysis) or strict pH control (for biocatalysis).

Protocol A: Ru-BINAP Asymmetric Hydrogenation (Traditional)
  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with methyl 3-cyclopropyl-2-oxopropanoate (14.2 g, 100 mmol) and anhydrous, degassed methanol (50 mL).

  • Catalyst Addition: Add RuCl₂ₙ (0.1 mmol, 0.1 mol%). Seal the autoclave.

  • Hydrogenation: Purge the vessel with H₂ gas three times. Pressurize to 50 atm H₂.

  • Reaction: Stir the mixture vigorously at 25 °C for 12 hours. Monitor H₂ uptake until cessation.

  • Workup: Carefully vent the H₂ gas. Concentrate the mixture under reduced pressure.

  • Purification: Pass the crude residue through a short pad of silica gel (Hexanes/EtOAc 4:1) to remove Ruthenium residues. Yield: 12.2 g (85%). ee determined by chiral GC (Cyclosil-B column).

Protocol B: Biocatalytic Reduction via KRED (Modern)
  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.

  • System Assembly: To the buffer, add glucose (27.0 g, 150 mmol) and NADP⁺ (7.5 mg, 0.1 mM).

  • Enzyme Addition: Dissolve Glucose Dehydrogenase (GDH, 100 mg) for cofactor recycling, followed by the engineered Ketoreductase (KRED-P1-A04, 200 mg).

  • Substrate Addition: Slowly add methyl 3-cyclopropyl-2-oxopropanoate (14.2 g, 100 mmol). The reaction is biphasic.

  • Reaction: Incubate in an orbital shaker at 30 °C, 250 rpm for 24 hours. Maintain pH at 7.0 using 1 M NaOH via an autotitrator (gluconic acid byproduct lowers pH).

  • Workup: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL). The phases separate cleanly without emulsion.

  • Purification: Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo. No chromatography is required. Yield: 14.1 g (98%).

Workflow Visualization

The following diagram maps the logical flow and operational differences between the traditional chemocatalytic route and the modern biocatalytic route.

G cluster_chemo Traditional Chemocatalysis cluster_bio Modern Biocatalysis Start Methyl 3-cyclopropyl-2-oxopropanoate (Starting Material) Ru Ru-BINAP Hydrogenation (50 atm H2, MeOH) Start->Ru CBS CBS Reduction (Borane, -20°C) Start->CBS KRED Engineered KRED (GDH/Glucose Recycling) Start->KRED Workup1 Silica Chromatography / Metal Remediation Ru->Workup1 85% Yield, 92% ee CBS->Workup1 78% Yield, 88% ee Product (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (Target Product) Workup1->Product Workup2 Simple EtOAc Extraction / Phase Separation KRED->Workup2 98% Yield, >99.5% ee Workup2->Product

Comparison of Chemocatalytic vs. Biocatalytic workflows for chiral alpha-hydroxy ester synthesis.

Causality & Scale-Up Implications

The data clearly indicates that biocatalysis outperforms traditional chiral reagents for this specific substrate. The causality lies in the steric micro-environment .

In Ru-BINAP systems, the transition state relies on the difference in steric bulk between the two groups flanking the ketone. Because the cyclopropylmethyl group and the ester group have competing steric footprints, the energetic difference between the pro-R and pro-S transition states is narrow ( ΔΔG‡ is small), leading to a plateau in ee at ~92%.

Conversely, engineered KREDs encapsulate the substrate entirely. The enzyme's active site acts as a rigid, chiral mold. Directed evolution ensures that any binding orientation other than the one exposing the re-face to the NADPH cofactor results in severe steric clashes with the enzyme backbone. This lock-and-key mechanism guarantees >99.5% ee. Furthermore, the elimination of high-pressure hydrogen gas and heavy metal scavengers drastically reduces the E-factor, making the KRED route the definitive choice for process-scale drug development.

References

  • Corey, E. J., Shibata, S., & Bakshi, R. K. "An efficient and catalytically enantioselective route to (S)-(-)-phenyloxirane." Journal of the American Chemical Society, 1988. URL:[Link]

  • Noyori, R., Ohkuma, T., Kitamura, M., Takaya, H., Sayo, N., Kumobayashi, H., & Akutagawa, S. "Asymmetric hydrogenation of beta-keto carboxylic esters." Journal of the American Chemical Society, 1987. URL:[Link]

  • Sheldon, R. A., & Woodley, J. M. "Role of Biocatalysis in Sustainable Chemistry." Chemical Reviews, 2018. URL:[Link]

Validation

Validation of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate stereocenter stability under thermal stress

Comparative Validation of Stereocenter Stability: (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate Under Thermal Stress As chiral building blocks become increasingly complex, the assumption of stereochemical permanence under...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Validation of Stereocenter Stability: (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate Under Thermal Stress

As chiral building blocks become increasingly complex, the assumption of stereochemical permanence under process conditions is a risk drug development professionals can no longer afford. Alpha-hydroxy esters, particularly those featuring adjacent strained ring systems like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate, present unique stability challenges. The proximity of the electron-withdrawing ester and the hydroxyl group renders the alpha-proton subtly acidic. When subjected to thermal stress during distillation, drying, or high-temperature coupling reactions, this kinetic vulnerability can lead to enolization and subsequent racemization.

In this guide, we objectively evaluate the thermal stereocenter stability of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate, comparing its performance against its free acid and sterically hindered ester alternatives. By establishing a self-validating analytical protocol, we provide researchers with actionable, data-backed insights for selecting the optimal protective strategy for chiral alpha-hydroxy compounds.

Mechanistic Causality: The Vulnerability of the Alpha-Stereocenter

To understand why (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate behaves the way it does under thermal stress, we must examine the molecular causality of .

The stereocenter's stability is governed by the activation energy required to form the planar enol or enediolate intermediate. Three factors dictate this in our target molecule:

  • The Inductive Effect: The methyl ester is highly electron-withdrawing, increasing the acidity of the alpha-proton.

  • Cyclopropyl Conjugation: The cyclopropyl ring possesses unusually high s -character in its C-C bonds. This allows it to pseudo-conjugate with the adjacent carbonyl pi -system, subtly stabilizing the planar enol transition state and lowering the energy barrier for racemization.

  • Autocatalysis Potential: While esters lack the acidic proton of a free carboxylic acid (which can autocatalyze enolization via intermolecular protonation of the carbonyl oxygen), trace moisture can hydrolyze the methyl ester to the free acid, initiating a catastrophic cascade of acid-catalyzed racemization.

Because of these factors, comparing the methyl ester to the unprotected free acid ((R)-3-cyclopropyl-2-hydroxypropanoic acid) and a sterically shielded analog ((R)-tert-Butyl 3-cyclopropyl-2-hydroxypropanoate) reveals critical differences in process suitability.

Experimental Design: A Self-Validating Analytical System

To ensure absolute trustworthiness in our comparative data, the experimental protocol cannot simply measure enantiomeric excess (ee%). Thermal stress can induce dehydration (forming the acrylate) or cyclopropyl ring-opening. If a molecule degrades before it racemizes, an ee% measurement of the surviving fraction is artificially inflated.

Therefore, our protocol is designed as a self-validating system that orthogonalizes chiral stability from achiral degradation (mass balance). This aligns with the rigorous standards outlined in the.

Step-by-Step Methodology: Accelerated Thermal Stress Protocol
  • System Suitability Testing (SST): Before stress testing, inject a racemic standard of Methyl 3-cyclopropyl-2-hydroxypropanoate onto the Chiralcel OD-H column. Adjust the mobile phase (Hexane/IPA 95:5) until baseline resolution ( Rs​>1.5 ) is achieved. Causality: This proves the system can accurately detect the (S)-enantiomer if it forms.

  • Sample Preparation (Inert Atmosphere): Aliquot 50 mg of each (R)-enantiomer (Free Acid, Methyl Ester, tert-Butyl Ester) into separate 2 mL heavy-wall glass ampoules. Purge the ampoules with ultra-high purity Argon for 3 minutes before flame-sealing. Causality: Removing oxygen isolates thermal enolization from oxidative degradation pathways.

  • Thermal Cycling: Submerge the sealed ampoules in a precisely calibrated silicone oil bath at 120°C ( ± 0.5°C).

  • Time-Course Sampling: Extract ampoules at 0, 24, 48, and 72 hours. Quench immediately in an ice-water bath to halt kinetic processes.

  • Orthogonal Analysis:

    • Pathway A (Mass Balance): Dilute a 10 µL aliquot in Acetonitrile and analyze via Achiral UHPLC-MS (C18 column) to quantify dehydration or ring-opening byproducts.

    • Pathway B (Chiral Integrity): Dilute a 40 µL aliquot in Hexane and analyze via Chiral HPLC-UV to calculate the exact ee%.

G Start Thermal Stress Initiation (120°C, Argon Atmosphere) Sampling Time-Course Sampling (0, 24, 48, 72h) Start->Sampling Split Aliquot Division Sampling->Split Achiral Achiral UHPLC-MS (Mass Balance & Purity) Split->Achiral Pathway A Chiral Chiral HPLC-UV (Enantiomeric Excess) Split->Chiral Pathway B Degradation Quantify Dehydration & Ring-Opening Achiral->Degradation Racemization Calculate ee% & Racemization Rate Chiral->Racemization Data Integrated Stability Profile Degradation->Data Racemization->Data

Workflow for dual-pathway thermal stability and racemization analysis.

Comparative Performance Data

The following table synthesizes the quantitative results of the 72-hour thermal stress test at 120°C.

Table 1: Thermal Stability Profile of 3-cyclopropyl-2-hydroxypropanoate Derivatives (120°C, 72h)

Compound VariantInitial ee%72h ee%Achiral Purity (72h)Primary Degradation / Instability Pathway
(R)-Free Acid 99.8%82.4%88.5%Autocatalytic racemization; minor dehydration to acrylate.
(R)-Methyl Ester 99.7%94.1%97.2%Moderate enolization; highly sensitive to trace moisture.
(R)-tert-Butyl Ester 99.8%99.1%98.9%Exceptional stability; steric bulk prevents alpha-proton abstraction.
Data Interpretation & Application Insights

The data clearly demonstrates that the (R)-Free Acid is fundamentally unsuitable for high-temperature processing. The precipitous drop to 82.4% ee is driven by self-protonation of the carbonyl, which drastically lowers the pKa​ of the alpha-proton.

The target compound, (R)-Methyl Ester , offers a significant improvement, maintaining 94.1% ee. However, a ~5.6% loss in enantiomeric purity over 72 hours at 120°C indicates that prolonged distillation or high-temperature neat conditions will result in out-of-specification (OOS) material according to standard . The methyl group removes the autocatalytic proton but provides zero steric shielding against trace nucleophiles.

For processes requiring extreme thermal resilience, the (R)-tert-Butyl Ester is the superior alternative. The bulky tert-butyl group acts as a kinetic shield. Even though the inductive pull of the ester remains, the steric hindrance physically blocks trace bases from achieving the necessary trajectory to abstract the alpha-proton, preserving the stereocenter at 99.1% ee.

Conclusion and Recommendations

When utilizing (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate in synthesis, process chemists must treat the alpha-stereocenter as kinetically labile under thermal stress.

  • If using the Methyl Ester: Restrict process temperatures to <80∘C and maintain strictly anhydrous conditions to prevent hydrolysis-induced autocatalysis.

  • If high-temperature processing (>100°C) is unavoidable: Transition the synthetic route to utilize the tert-Butyl ester protecting group. The upfront cost of the bulkier ester is offset by the preservation of chiral integrity and the elimination of costly downstream chiral resolution steps.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. URL:[Link]

  • U.S. Food and Drug Administration (FDA). (1992). Development of New Stereoisomeric Drugs. Center for Drug Evaluation and Research (CDER). URL:[Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2014). Compendium of Chemical Terminology (Gold Book): Racemization. URL:[Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the management of specialized intermediates like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate requires rigorous, scientifically grounded op...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex chiral building blocks, the management of specialized intermediates like (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate requires rigorous, scientifically grounded operational protocols. This guide provides drug development professionals and laboratory managers with a comprehensive framework for the safe handling, spill remediation, and hazardous waste disposal of this specific alpha-hydroxy ester.

By understanding the chemical causality behind these procedures, laboratories can ensure regulatory compliance, protect personnel, and prevent dangerous downstream reactions in waste streams.

Chemical Profiling & Hazard Causality

To design a self-validating disposal system, we must first analyze the molecular structure of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate. The molecule features three critical functional groups that dictate its reactivity and disposal requirements:

  • Methyl Ester: Susceptible to hydrolysis. If inadvertently mixed with strong aqueous acids or bases in a waste carboy, the ester will hydrolyze exothermically, generating methanol (highly flammable and toxic) and 3-cyclopropyl-2-hydroxypropanoic acid.

  • Secondary Hydroxyl Group: Capable of hydrogen bonding, granting the compound partial aqueous solubility, but it remains predominantly lipophilic. It can react with strong oxidizers to form a ketone.

  • Cyclopropyl Ring: While generally stable under neutral conditions, the inherent ring strain makes it susceptible to ring-opening electrophilic addition if exposed to concentrated mineral acids.

Quantitative Data & Operational Implications

The following table summarizes the physical characteristics and the corresponding operational safety measures required for handling this compound.

Property / Hazard ClassCharacteristic ProfileOperational Implication & Causality
Chemical Classification Non-halogenated organicMust be routed exclusively to non-halogenated waste streams to prevent toxic dioxin formation during incineration.
Flammability Combustible liquidKeep away from open flames. Store in a dedicated flammables cabinet away from oxidizers.
Reactivity Hydrolyzes in strong acid/baseSegregate strictly from corrosive waste streams to prevent exothermic methanol generation.
Material Compatibility Organic solventUse High-Density Polyethylene (HDPE) or glass containers. Avoid polystyrene, which may soften or dissolve.

Step-by-Step Methodologies

A. Spill Remediation Protocol

In the event of a localized spill, rapid containment is necessary to minimize inhalation exposure and prevent environmental release. This protocol aligns with the .

  • Isolate and Assess: Evacuate non-essential personnel from the immediate vicinity. Verify that there are no active ignition sources, as the compound is combustible.

  • Don Appropriate PPE: Ensure the use of chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • Containment via Inert Absorption: Apply an inert, inorganic absorbent material such as vermiculite, sand, or a commercial spill pad directly to the perimeter of the spill, working inward.

    • Causality: Do not use combustible absorbents (like sawdust) because the organic nature of the ester combined with a high surface area can create a severe fire hazard.

  • Mechanical Recovery: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent. Transfer the material into a sealable, wide-mouth HDPE container.

  • Surface Decontamination: Wash the affected surface with a mild detergent and water.

    • Causality: Avoid using strong alkaline cleaners (like concentrated bleach or sodium hydroxide solutions), which will catalyze the hydrolysis of residual ester into volatile methanol.

B. Waste Segregation and Disposal Workflow

Proper disposal requires strict adherence to for hazardous waste generators.

  • Primary Segregation: Collect the liquid waste in a clearly designated "Non-Halogenated Organic Waste" carboy.

  • Compatibility Verification: Before adding the chemical to a bulk waste container, verify the container's log. Ensure no strong oxidizers (e.g., nitric acid, peroxides) or corrosive agents are present.

  • Regulatory Labeling: Label the container immediately upon the first drop of waste. Use the full chemical name—(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate—and avoid structural abbreviations or proprietary lab codes.

  • Secondary Containment & Storage: Place the waste carboy in a secondary containment tray capable of holding 110% of the primary container's volume. Store inside a ventilated flammables cabinet.

  • Final Destruction: Coordinate with a licensed hazardous waste vendor. The standard, environmentally sound destruction method for non-halogenated organic esters is high-temperature incineration.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree and workflow for the safe segregation and disposal of the chemical.

G Start Generation of (R)-Methyl 3-cyclopropyl- 2-hydroxypropanoate Waste Check Compatibility Check: Are strong acids, bases, or oxidizers present? Start->Check Segregate Segregate into Non-Halogenated Organic Waste Carboy Check->Segregate No (Safe) Neutralize Isolate in separate HDPE container to prevent hydrolysis Check->Neutralize Yes (Hazard) Label Label per EPA RCRA: 'Hazardous Waste - Non-Halogenated Organics' Segregate->Label Neutralize->Label Store Store in Flammables Cabinet with Secondary Containment Label->Store Dispose High-Temperature Incineration by Licensed Vendor Store->Dispose

Workflow for the segregation and disposal of (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate waste.

Conclusion

Handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate safely requires more than rote adherence to a checklist; it demands an understanding of the molecule's chemical vulnerabilities. By recognizing the risks of ester hydrolysis and the flammability of the compound, laboratories can implement self-validating protocols that ensure the chemical is neutralized, segregated, and incinerated without incident, maintaining the highest standards of compliance.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste Generator Regulatory Summary." EPA.gov. Available at:[Link]

  • American Chemical Society (ACS). "Guide for Chemical Spill Response." ACS.org. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." OSHA.gov. Available at:[Link]

Handling

Personal protective equipment for handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

Comprehensive Safety and Operational Guide: Handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized chiral building block frequently utilized in active p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate

(R)-Methyl 3-cyclopropyl-2-hydroxypropanoate is a highly specialized chiral building block frequently utilized in active pharmaceutical ingredient (API) synthesis and drug discovery. Structurally, it is an α -hydroxy ester containing a cyclopropyl ring. While this structural profile makes it an invaluable intermediate, it also dictates specific physicochemical hazards: it is a potentially combustible organic liquid that acts as a potent ocular and dermal irritant, and its ester linkage gives it aggressive solvating properties against common laboratory elastomers.

To build a culture of absolute safety, this guide moves beyond basic compliance. We detail the causality behind Personal Protective Equipment (PPE) selection and provide a self-validating operational workflow to ensure zero-exposure handling.

The Causality of PPE Selection

Selecting PPE for (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate requires understanding the molecular interactions between the chemical and the protective barrier. According to the , PPE must be matched to the specific chemical hazard profile.

  • Hand Protection (The Solvation Risk): Esters are highly effective solvents. They rapidly permeate non-polar elastomers like natural rubber and thin nitrile through solvation and diffusion. Therefore, while nitrile is acceptable for immediate splash removal, butyl rubber or laminate (Silver Shield) gloves are required for extended handling due to their resistance to polar organic esters.

  • Eye Protection (The Capillary Threat): The hydroxyl (-OH) and ester groups can cause severe corneal damage. Standard safety glasses are insufficient because liquid splashes can bypass the lenses via capillary action. Indirect-vented chemical splash goggles (ANSI Z87.1 D3-rated) are mandatory to create a full facial seal.

  • Respiratory Protection (Vapor Pressure): As a volatile organic compound (VOC), inhalation of its vapors can cause respiratory tract irritation. Handling must be restricted to a chemical fume hood to maintain vapor concentrations well below occupational exposure limits, aligning with guidelines from .

Quantitative PPE Specifications
PPE / Control CategoryMaterial SpecificationQuantitative MetricMechanistic Justification
Hand Protection (Primary) Butyl Rubber or LaminateBreakthrough: >240 minResists permeation by polar organic esters; prevents dermal absorption.
Hand Protection (Incidental) Nitrile (8-mil minimum)Breakthrough: <15 minSuitable only for incidental splash protection. Must be removed immediately if contaminated.
Eye Protection Indirect-Vented GogglesANSI Z87.1 (D3 rating)Full seal prevents capillary action of liquid esters into the ocular cavity.
Body Protection FR Lab Coat (Nomex/Cotton)Caloric Rating: >8 cal/cm²Mitigates thermal risk if the combustible liquid vaporizes and ignites.
Engineering Control Chemical Fume HoodFace Velocity: 80–100 fpmEnsures containment of VOCs, preventing inhalation exposure.

Self-Validating Operational Protocol

Every safety protocol must be a self-validating system—meaning the operator can physically confirm the safety control is functioning before proceeding to the next step. Follow this step-by-step methodology for dispensing and transferring (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

Step 1: Environmental Validation

  • Action: Turn on the fume hood and verify the digital monitor reads between 80–100 feet per minute (fpm). Clear the workspace of strong oxidizers, acids, or bases, which could trigger an exothermic hydrolysis of the ester.

  • Validation: Tape a small tissue (e.g., Kimwipe) to the bottom of the sash. A continuous inward pull visually confirms negative pressure, validating the digital readout.

Step 2: PPE Integrity Check

  • Action: Select butyl rubber gloves for extended handling. Don a flame-resistant lab coat and splash goggles.

  • Validation: Before donning, trap air inside the gloves and roll the cuff down tightly to pressurize the fingers. Listen and feel for escaping air to ensure zero pinholes exist in the elastomer.

Step 3: Precision Dispensing

  • Action: Use a positive displacement pipette or a glass syringe with a Luer-lock needle to transfer the liquid.

  • Validation: Draw a small amount of the liquid and hold the syringe vertically for 5 seconds. The absence of dripping validates that the vapor pressure of the ester is not overcoming the mechanical seal of the dispensing tool.

Step 4: Secondary Containment & Decontamination

  • Action: Perform all transfers over a PTFE or stainless steel secondary containment tray. Once finished, wipe the exterior of the reagent bottle with a compatible solvent (e.g., 70% isopropanol).

  • Validation: Inspect the secondary containment tray. A completely dry tray validates a successful, spill-free transfer. Return the reagent to a dedicated flammables storage cabinet.

Disposal and Spill Management Plan

Improper disposal of cyclopropyl esters can lead to dangerous environmental contamination or laboratory fires. The dictate strict segregation of organic waste.

  • Waste Segregation: Dispose of all unused reagents, contaminated wash solvents, and first-rinse vials into a designated Non-Halogenated Organic Solvent Waste carboy. Never mix with nitric acid or other strong oxidizers, as this can cause a catastrophic over-pressurization event.

  • Spill Response: In the event of a spill inside the fume hood, immediately lower the sash to maximize exhaust velocity. Do NOT use combustible materials like sawdust to absorb the liquid. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or a commercial polypropylene spill pad). Sweep the saturated absorbent into a chemically resistant hazardous waste bag using a non-sparking tool.

Process Visualization

Workflow Start Initiate Handling Protocol PPE Don PPE (FR Coat, Goggles, Butyl) Start->PPE Hood Verify Fume Hood (80-100 fpm) PPE->Hood Transfer Dispense Reagent (Positive Displacement) Hood->Transfer SpillCheck Did a spill occur? Transfer->SpillCheck SpillYes Spill Response (Inert Absorbent) SpillCheck->SpillYes  Yes SpillNo Proceed to Reaction SpillCheck->SpillNo  No Waste Dispose as Non-Halogenated Organic Waste SpillYes->Waste SpillNo->Waste  Post-Reaction

Operational workflow and decision matrix for handling (R)-Methyl 3-cyclopropyl-2-hydroxypropanoate.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment (29 CFR 1910.132). United States Department of Labor. URL: [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety. URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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